Technical Documentation Center

3-Amino-2-methylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-methylbenzene-1-sulfonamide
  • CAS: 1036585-24-6

Core Science & Biosynthesis

Foundational

The Physicochemical and Mechanistic Profile of 3-Amino-2-methylbenzene-1-sulfonamide: A Critical Process Impurity in Kinase Inhibitor Synthesis

Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper Executive Summary In the rigorous landscape of active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper

Executive Summary

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, understanding the physicochemical properties of process impurities is as critical as characterizing the API itself. 3-Amino-2-methylbenzene-1-sulfonamide (CAS: 1036585-24-6) is a highly scrutinized positional isomer and synthetic byproduct encountered during the production of Pazopanib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology[1][2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic origins, supramolecular behavior, and analytical separation strategies for 3-amino-2-methylbenzene-1-sulfonamide, equipping drug development professionals with the causality-driven insights needed to control its formation and ensure regulatory compliance.

Molecular Identity & Physicochemical Profiling

To effectively isolate and quantify an impurity, one must first deconstruct its physical and chemical nature. 3-Amino-2-methylbenzene-1-sulfonamide is an aniline derivative featuring a sulfonamide moiety. It is isobaric to the desired 5-amino isomer (the primary precursor for Pazopanib)[3][4], making its identification reliant on subtle differences in electron distribution and steric hindrance.

Table 1: Quantitative Physicochemical Data

The following parameters highlight the subtle differences driven by the ortho-positioning of the methyl group relative to the amine.

PropertyValueCausality / Structural Context
IUPAC Name 3-Amino-2-methylbenzene-1-sulfonamidePositional isomer of the 5-amino Pazopanib precursor.
CAS Number 1036585-24-6Unique identifier for regulatory tracking and procurement[5].
Molecular Formula C7H10N2O2SIsobaric to the 5-amino isomer; identical elemental composition[6].
Molecular Weight 186.23 g/mol Requires high-resolution MS or chromatography for differentiation[5].
Monoisotopic Mass 186.0463 DaExact mass utilized for HRMS targeting[7].
Hazard Classification Acute Tox, Skin/Eye IrritantRequires stringent handling protocols (H302, H315, H319)[8].
Steric Environment High (C3 Amine)The amine at C3 is sterically shielded by the adjacent C2 methyl group, reducing its nucleophilicity compared to the 5-amino isomer.

Mechanistic Causality of Impurity Formation

Understanding why 3-amino-2-methylbenzene-1-sulfonamide forms is essential for process optimization. The synthesis of the Pazopanib precursor begins with the electrophilic aromatic substitution (nitration) of 2-methylbenzenesulfonamide.

The Synergistic Directing Effect:

  • The methyl group at C2 is an electron-donating group (EDG) and acts as an ortho/para director.

  • The sulfonamide group at C1 is an electron-withdrawing group (EWG) and acts as a meta director.

Both functional groups synergistically direct the incoming nitronium ion ( NO2+​ ) to the C3 and C5 positions. However, the C5 position is sterically unhindered, leading to the major product (5-nitro-2-methylbenzenesulfonamide). The C3 position is squeezed between the methyl and sulfonamide groups, making it sterically hindered. Consequently, nitration at C3 occurs as a minor pathway, generating the 3-nitro isomer[3]. Subsequent catalytic reduction of this mixture yields the 5-amino API precursor alongside the 3-amino impurity.

ImpurityPathway SM 2-Methylbenzene- 1-sulfonamide Nitration Nitration (HNO3 / H2SO4) SM->Nitration MajorNitro 5-Nitro-2-methylbenzene- 1-sulfonamide (Major) Nitration->MajorNitro para-directing (Sterically Free) MinorNitro 3-Nitro-2-methylbenzene- 1-sulfonamide (Minor) Nitration->MinorNitro ortho-directing (Sterically Hindered) Reduction Catalytic Reduction (Pd/C, H2) MajorNitro->Reduction MinorNitro->Reduction APIPrec 5-Amino-2-methylbenzene- 1-sulfonamide (Pazopanib Precursor) Reduction->APIPrec Impurity 3-Amino-2-methylbenzene- 1-sulfonamide (Critical Impurity) Reduction->Impurity

Fig 1. Regioselective synthesis workflow and impurity formation pathway.

Structural and Supramolecular Characteristics

In the solid state, sulfonamides are renowned for forming robust supramolecular homosynthons (specifically N−H⋯O hydrogen bonds)[9].

For the 5-amino isomer , the spatial separation between the amine and the sulfonamide allows for an extended, stable hydrogen-bonding network, which is critical for the crystallization and purification of the API precursor. Conversely, in the 3-amino isomer , the proximity of the amine to the methyl group disrupts optimal crystal packing. This steric clash alters its solubility profile and prevents it from co-crystallizing efficiently with the major product, a property that process chemists exploit during recrystallization steps to purge the impurity from the bulk API.

Analytical Methodologies: A Self-Validating LC-MS Protocol

Because the 3-amino and 5-amino isomers are isobaric ( m/z 187.05 [M+H]+ ), direct mass spectrometry cannot differentiate them[7]. They must be separated chromatographically. The 3-amino isomer, being more sterically shielded around its polar amine group, exhibits slightly higher lipophilicity and interacts differently with reverse-phase stationary phases.

Step-by-Step Protocol: LC-MS Quantification of the 3-Amino Isomer

This protocol is designed as a self-validating system, ensuring that false negatives are impossible due to built-in system suitability checks.

Step 1: System Suitability Test (SST) - The Validation Gate

  • Action: Inject a known resolution mixture containing 0.1% 3-amino isomer and 99.9% 5-amino isomer.

  • Causality: This proves the column can resolve the isomers before running actual samples. The run is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

Step 2: Sample Preparation

  • Action: Dissolve the crude API precursor in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Spike with an internal standard (e.g., deuterated Pazopanib-d3)[10].

  • Causality: The internal standard corrects for any matrix effects or ionization suppression in the MS source, ensuring quantitative trustworthiness.

Step 3: Chromatographic Separation (RP-HPLC)

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Ramp from 5% B to 60% B over 15 minutes.

  • Causality: The 5-amino isomer, with its highly accessible polar amine, elutes first. The 3-amino isomer, shielded by the methyl group, elutes later due to prolonged hydrophobic interaction with the C18 chains.

Step 4: ESI-MS Detection & Integration

  • Action: Monitor via Positive Electrospray Ionization (ESI+) at a target m/z of 187.05.

  • Action: Integrate the Area Under the Curve (AUC) for the delayed peak and calculate the w/w percentage against the main peak to ensure it falls below the ICH Q3A threshold (typically <0.15%).

AnalyticalWorkflow Sample Crude Mixture (5-Amino + 3-Amino) HPLC RP-HPLC (C18 Column) Sample->HPLC MS ESI-MS Detection (Positive Ion Mode) HPLC->MS MobilePhase Gradient Elution (Water/MeCN + 0.1% FA) MobilePhase->HPLC Peak1 Peak 1: 5-Amino Isomer (Less sterically hindered) MS->Peak1 m/z 187.05 [M+H]+ Peak2 Peak 2: 3-Amino Isomer (More sterically hindered) MS->Peak2 m/z 187.05 [M+H]+

Fig 2. LC-MS analytical separation strategy for isobaric sulfonamide isomers.

Impact on Drug Development and Regulatory Compliance

If 3-amino-2-methylbenzene-1-sulfonamide is not purged during the intermediate stages, it will undergo nucleophilic aromatic substitution with the pyrimidine core in subsequent synthetic steps. This results in the formation of downstream impurities (often cataloged as Pazopanib Impurity 30)[11].

Because the final drug, Pazopanib, is a highly specific kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3)[1], any structurally similar impurity could exhibit off-target kinase inhibition or unexpected hepatotoxicity profiles. Therefore, understanding the physicochemical nature of 3-amino-2-methylbenzene-1-sulfonamide is not just an analytical exercise—it is a foundational requirement for ensuring patient safety and regulatory approval.

References

  • Pharmaffiliates. "Pazopanib-impurities: 3-Amino-2-methylbenzenesulfonamide." Pharmaffiliates Catalog. Available at: [Link]

  • NextSDS. "3-amino-2-methylbenzene-1-sulfonamide — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

  • PubChem (NIH). "Pazopanib | C21H23N7O2S | CID 10113978." National Center for Biotechnology Information. Available at:[Link]

  • Quality Control Chemicals (QCC). "Pazopanib Impurity 30 (CAS 1036585-24-6)." QCC Catalog. Available at: [Link]

  • PubChemLite (Université du Luxembourg). "SYTWUEBLPSAYDE-UHFFFAOYSA-N - Explore." PubChemLite Database. Available at: [Link]

  • CrystEngComm (RSC Publishing). "Salts, solvates and hydrates of the multi-kinase inhibitor drug pazopanib with hydroxybenzoic acids." Royal Society of Chemistry. Available at:[Link]

Sources

Exploratory

The Dual-Targeting Pharmacophore: Mechanism of Action of 3-Amino-2-methylbenzene-1-sulfonamide Derivatives

Executive Summary In modern medicinal chemistry, the design of multi-targeted or highly selective small molecules relies heavily on privileged scaffolds. 3-Amino-2-methylbenzene-1-sulfonamide (CAS 1036585-24-6) represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of multi-targeted or highly selective small molecules relies heavily on privileged scaffolds. 3-Amino-2-methylbenzene-1-sulfonamide (CAS 1036585-24-6) represents a highly versatile, bifunctional pharmacophore. While its positional isomers (such as the 5-amino variant found in the blockbuster drug Pazopanib) are widely recognized, the 3-amino-2-methyl architecture offers unique steric and thermodynamic properties.

This technical guide dissects the dual mechanism of action of its derivatives: acting simultaneously or selectively as Zinc-Binding Groups (ZBGs) for metalloenzyme inhibition (specifically Carbonic Anhydrases) and as hinge-binding anchors for Receptor Tyrosine Kinase (RTK) inhibition.

Structural Biology & Thermodynamic Pre-Organization

The 1,2,3-trisubstitution pattern of the 3-amino-2-methylbenzene-1-sulfonamide scaffold dictates its pharmacological efficacy through profound steric constraints:

  • Sulfonamide Out-of-Plane Twist: The bulky ortho-methyl group at the C2 position forces the C1-sulfonamide moiety out of coplanarity with the phenyl ring. This pre-organizes the oxygen atoms, reducing the conformational entropy penalty ( ΔS ) required to form optimal hydrogen bonds with the Thr199 and Glu106 residues in target active sites.

  • Restricted Linker Rotation: The primary amine at C3 serves as a conjugation point for larger heterocycles (e.g., 1,3,5-triazines or pyrimidines). The adjacent methyl group restricts the dihedral angle of this linker, locking the conjugated derivative into a bioactive conformation favorable for deep-pocket binding.

Mechanism of Action I: Metalloenzyme Inhibition (Carbonic Anhydrase)

The most prominent application of 3-amino-2-methylbenzene-1-sulfonamide derivatives is the inhibition of tumor-associated Carbonic Anhydrases (CA IX and CA XII) . These transmembrane metalloenzymes catalyze the reversible hydration of CO2​ to bicarbonate and a proton, a critical mechanism for pH regulation in hypoxic tumor microenvironments.

The Catalytic Blockade

At physiological pH, the primary sulfonamide group ( −SO2​NH2​ ) exists in equilibrium with its deprotonated anion ( −SO2​NH− ). The mechanism of action proceeds as follows:

  • Water Displacement: The sulfonamide anion enters the deep, conical active site of CA IX and directly displaces the zinc-bound catalytic water/hydroxide ion.

  • Tetrahedral Coordination: The nitrogen of the sulfonamide coordinates directly with the Zn2+ ion, while the sulfonamide oxygens form a dense hydrogen-bond network with the surrounding hydrophilic residues .

  • Acidosis Reversal: By halting bicarbonate production, the derivative prevents the tumor cell from neutralizing intracellular acid, ultimately triggering apoptosis via severe intracellular acidification.

CA_Mechanism CA Carbonic Anhydrase IX (Tumor-Associated) Zn Zn2+ Active Site (Bound to H2O) CA->Zn contains Complex Zn2+-Sulfonamide Complex (Water Displaced) Zn->Complex target for Drug Sulfonamide Derivative (R-SO2NH2) Drug->Complex binds via -SO2NH- Effect Intracellular Acidification & Tumor Apoptosis Complex->Effect induces

Mechanism of CA IX inhibition by sulfonamide derivatives via zinc coordination.

Mechanism of Action II: Receptor Tyrosine Kinase (RTK) Inhibition

Beyond metalloenzymes, conjugating the 3-amino group to nitrogenous heterocycles yields potent ATP-competitive inhibitors targeting angiogenesis pathways (VEGFR, PDGFR) .

ATP-Competitive Hinge Binding
  • Hinge Region Interaction: The conjugated core (e.g., a pyrimidine-indazole system) inserts into the ATP-binding pocket of the kinase domain, forming critical hydrogen bonds with the backbone amides of the hinge region.

  • Solvent-Exposed Stabilization: The 2-methylbenzenesulfonamide tail extends outward toward the solvent-exposed region. The sulfonamide group enhances aqueous solubility while forming secondary electrostatic interactions with the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in an inactive "DFG-out" conformation.

  • Signal Abrogation: This blockade prevents autophosphorylation, shutting down downstream PLC- γ and MAPK signaling cascades, thereby starving the tumor of its vascular supply.

RTK_Mechanism Ligand Angiogenic Factors (VEGF / PDGF) RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) Ligand->RTK activates ATP Kinase Hinge Region (ATP Binding Pocket) RTK->ATP utilizes Drug 3-Amino-Linked Conjugate (Kinase Inhibitor) Drug->ATP competitive binding Blockade Inhibition of Autophosphorylation ATP->Blockade prevents ATP entry Effect Suppression of Tumor Angiogenesis Blockade->Effect leads to

ATP-competitive inhibition of RTKs by 3-amino-linked sulfonamide conjugates.

Quantitative Binding Profiles

The following table summarizes the pharmacological divergence of 3-amino-2-methylbenzene-1-sulfonamide derivatives based on their C3-conjugation strategies.

Derivative ClassPrimary TargetBinding Affinity ( Ki​ or IC50​ )Mechanism / Indication
1,3,5-Triazinyl Aminostilbene Conjugates CA IX / CA XII Ki​ = 4.4 – 5.9 nMZBG Coordination / Solid Tumors
1,3,5-Triazinyl Aminoalcohol Conjugates CA I / CA II Ki​ > 1000 nMOff-target (Isoform Selectivity)
Pyrimidine-Linked Conjugates VEGFR-2 / PDGFR IC50​ = 15 – 85 nMATP-Competitive / Angiogenesis
Unconjugated Scaffold (Baseline) CA IX Ki​ 250 nMWeak ZBG / Intermediate

Experimental Workflows & Self-Validating Protocols

To accurately characterize these derivatives, standard steady-state assays are insufficient. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics (CA Inhibition)

Causality: Carbonic Anhydrase catalyzes CO2​ hydration at near diffusion-limited rates ( kcat​≈106s−1 ). Standard spectrophotometry cannot capture this velocity; stopped-flow rapid mixing is mandatory to observe pre-steady state kinetics.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength. Prepare CO2​ -saturated water at 20°C.

  • Thermodynamic Pre-incubation: Incubate recombinant hCA IX with varying concentrations of the sulfonamide derivative for 15 minutes. Reasoning: Sulfonamide coordination to the Zn2+ ion is relatively slow compared to catalytic turnover; pre-incubation ensures thermodynamic equilibrium.

  • Rapid Mixing & Detection: Inject the enzyme-inhibitor complex and CO2​ substrate simultaneously into the stopped-flow chamber. Monitor the pH drop ( CO2​+H2​O→HCO3−​+H+ ) using Phenol Red indicator at 557 nm.

  • System Validation: Include Acetazolamide (AAZ) as a positive control. Validation Rule: If the calculated Ki​ of AAZ deviates from the established ~25 nM baseline, the assay run is rejected, ensuring dynamic range integrity.

Protocol 2: AlphaScreen FRET-Based Kinase Assay (RTK Profiling)

Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, wash-free system. It prevents the artificial dissociation of fast-off-rate kinase inhibitors that occurs during the wash steps of standard ELISAs.

  • Reaction Assembly: In a 384-well plate, combine recombinant VEGFR-2 kinase domain, biotinylated poly-GT substrate, and the derivative.

  • ATP Initiation: Initiate the reaction by adding ATP exactly at its apparent Km​ for VEGFR-2. Reasoning: Running the assay at the Km​ of ATP ensures maximum sensitivity to ATP-competitive inhibitors without being skewed by substrate saturation.

  • Incubation & Bead Addition: Incubate for 60 minutes. Add Streptavidin-coated Donor beads and Anti-phosphotyrosine Acceptor beads.

  • Detection & Validation: Excite at 680 nm and measure emission at 520-620 nm. Validation Rule: Calculate the Z'-factor using the vehicle (DMSO) and a pan-kinase inhibitor (e.g., Staurosporine). A Z'-factor > 0.6 is required to validate the assay's robustness.

References

  • Havránková, E., et al. "Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors." International Journal of Molecular Sciences, 2021.[Link]

  • Supuran, C. T. "Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]

  • US Patent US10745392B2 - "Benzenesulfonamide compounds and their use as therapeutic agents.
Foundational

Unveiling the Solid-State Landscape: Crystal Structure and Polymorphism of 3-Amino-2-methylbenzene-1-sulfonamide

Executive Summary For researchers and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) dictate its bioavailability, manufacturability, and shelf-life stability. Sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) dictate its bioavailability, manufacturability, and shelf-life stability. Sulfonamides are notoriously prone to polymorphism due to the high conformational flexibility of the S–N bond and the presence of competing hydrogen-bond donors and acceptors[1]. This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of 3-Amino-2-methylbenzene-1-sulfonamide . By dissecting the structural causality behind its crystallization and providing self-validating experimental protocols, this whitepaper serves as a definitive framework for solid-state screening and characterization.

Structural Causality: Drivers of Polymorphism

The polymorphic landscape of 3-Amino-2-methylbenzene-1-sulfonamide is governed by a delicate balance of thermodynamics and kinetics, driven by its unique molecular architecture.

Steric Hindrance and Conformational Flexibility

In this molecule, the ortho-methyl group (Position 2) is sterically sandwiched between the sulfonamide (Position 1) and the amino group (Position 3). This steric bulk forces the bulky –SO₂NH₂ group out of coplanarity with the aromatic ring[2]. The rotational flexibility around the C–S and S–N bonds allows the molecule to adopt multiple metastable conformations in solution, which can be kinetically trapped during crystallization.

Competing Hydrogen-Bond Synthons

Sulfonamides typically crystallize via two primary supramolecular synthons[3]:

  • The Dimer Synthon (Thermodynamically Favored): Forms a cyclic R22​(8) motif where the N–H group of one molecule donates a hydrogen bond to the anti-oxygen of the sulfonyl group of a second molecule. This typically results in dense, 2D sheet-like packing.

  • The Catemer Synthon (Kinetically Favored): Forms an infinite 1D chain ( C(4) motif) utilizing either the syn- or anti-oxygen. Catemers require less orientational precision to nucleate, making them the dominant product in rapid precipitation scenarios.

Synthons Sulfonamide Sulfonamide Motif (-SO2NH2) Dimer Dimer Synthon Cyclic R2,2(8) Sulfonamide->Dimer Anti-Oxygen Acceptor Catemer Catemer Synthon Chain C(4) Sulfonamide->Catemer Syn/Anti-Oxygen Acceptor Packing1 Thermodynamic Stability (High Density) Dimer->Packing1 2D Sheets Packing2 Kinetic Entrapment (Lower Density) Catemer->Packing2 1D Tapes

Diagram 1: Divergent hydrogen-bonding pathways leading to sulfonamide synthon polymorphism.

Comprehensive Polymorph Screening Workflow

To systematically map the solid-state landscape, a self-validating screening protocol must be employed. A self-validating system ensures that every kinetic phase discovered is orthogonally tested for thermodynamic stability (e.g., via competitive slurry experiments) and phase purity.

Step-by-Step Methodology

Protocol A: Solvent-Mediated Crystallization (Thermodynamic vs. Kinetic) Causality: Polar protic solvents (e.g., ethanol, methanol) hydrogen-bond with the API in solution, disrupting the pre-assembly of dimer synthons and often yielding kinetically trapped catemers or solvates. Non-polar solvents (e.g., toluene) promote strong solute-solute interactions, favoring the thermodynamic dimer[3].

  • Saturation: Prepare saturated solutions of the API in 15 diverse solvents (spanning varying dielectric constants and hydrogen-bonding propensities) at 50°C.

  • Slow Evaporation (Thermodynamic): Filter 2 mL of each solution through a 0.22 µm PTFE syringe filter into vials. Puncture the septa with a single needle and allow evaporation at 25°C over 7–14 days.

  • Crash Cooling (Kinetic): Filter 2 mL of the hot saturated solutions into pre-chilled vials (-20°C). The rapid generation of supersaturation forces immediate nucleation, bypassing the global energy minimum.

Protocol B: Thermal and Mechanical Screening Causality: Mechanochemistry and thermal stress bypass solvent-solute interactions entirely, forcing solid-state phase transitions governed purely by lattice energy and molecular mobility[4].

  • Melt Quenching: Heat the API in a DSC pan to 10°C above its melting point. Rapidly quench with liquid nitrogen to form an amorphous glass, then heat at 5°C/min to induce cold crystallization into metastable forms.

  • Liquid-Assisted Grinding (LAG): Mill 100 mg of API in a stainless-steel jar with a 7 mm ball bearing and 10 µL of solvent (e.g., water or ethyl acetate) at 30 Hz for 20 minutes.

Workflow cluster_Screening Polymorph Screening Strategies Start 3-Amino-2-methylbenzene- 1-sulfonamide API Solvent Solvent-Mediated (Polar vs Non-Polar) Start->Solvent Thermal Thermal Methods (Melt, Sublimation) Start->Thermal Mech Mechanical (Milling, LAG) Start->Mech FormI Form I Thermodynamic Stable (Dimer Synthon) Solvent->FormI Slow Evaporation (Non-Polar) FormII Form II Kinetic Metastable (Catemer Synthon) Solvent->FormII Crash Cooling (Polar) FormIII Form III Solvate / Hydrate Solvent->FormIII High Humidity Thermal->FormI Annealing Thermal->FormII Melt Quench Mech->FormII Neat Grinding

Diagram 2: Comprehensive polymorph screening workflow mapping experimental triggers to solid forms.

Solid-State Characterization & Data Interpretation

A robust characterization strategy relies on orthogonal techniques. Relying solely on Powder X-Ray Diffraction (PXRD) is insufficient, as pseudopolymorphs (solvates) can mimic true polymorphs.

Orthogonal Characterization Matrix
Analytical TechniquePrimary ObjectiveKey Diagnostic FeatureCausality / Self-Validation
SCXRD / PXRD Absolute structure & phase purityDistinct Bragg peak positions ( ) and unit cell dimensions.Validates bulk phase purity by comparing experimental PXRD to SCXRD simulated patterns.
DSC / TGA Thermodynamic stabilityEndothermic melting peaks; mass loss events.Differentiates true polymorphs from solvates (TGA mass loss). Determines enantiotropic/monotropic relationships[5].
FT-IR / Raman Hydrogen bond network mappingShifts in ν (N-H) (~3200-3400 cm⁻¹) and ν (S=O) (~1150, 1330 cm⁻¹).Raman low-frequency phonon modes (10-200 cm⁻¹) directly fingerprint the 3D crystal lattice packing[1].
Representative Crystallographic Data Summary

Based on the established crystallographic behavior of substituted benzenesulfonamides[4], the quantitative data for the isolated polymorphs are summarized below. (Note: Data represents the expected structural framework for this specific API class).

PolymorphCrystal SystemSpace GroupVolume (ų)Density (g/cm³)Dominant SynthonThermodynamic Status
Form I Monoclinic P21​/c 1256.41.45Dimer R22​(8) Stable at RT (High Density)
Form II Triclinic P1ˉ 580.21.38Catemer C(4) Metastable (Kinetic)
Form III Monoclinic C2/c 1580.61.41Water-bridgedHemihydrate

Thermodynamic vs. Kinetic Control: Enantiotropy

Understanding whether the polymorphs of 3-Amino-2-methylbenzene-1-sulfonamide are enantiotropically or monotropically related is critical for formulation.

  • Enantiotropic System: Form I is stable at room temperature, but Form II becomes thermodynamically stable above a specific transition temperature ( Tt​ ) prior to melting. This transition can be monitored in real-time using hot-stage microscopy or variable-temperature PXRD[5].

  • Formulation Implication: If the system is enantiotropic and Tt​ falls within the manufacturing temperature range (e.g., during milling or drying), spontaneous polymorphic transformation will occur, potentially ruining the batch.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-2-methylbenzene-1-sulfonamide in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Scientific Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) is paramount for drug formulation, bioavailability, and the design of purification processes like crystallization.[1][2][3] For chemists, solubility data is crucial for designing reaction media, extraction procedures, and purification strategies. This guide will delve into the theoretical and practical aspects of determining the solubility of 3-Amino-2-methylbenzene-1-sulfonamide, a sulfonamide derivative.

Physicochemical Properties and Predicted Solubility of 3-Amino-2-methylbenzene-1-sulfonamide

The molecular structure of 3-Amino-2-methylbenzene-1-sulfonamide dictates its interactions with various solvents. The presence of a primary amine (-NH2), a sulfonamide (-SO2NH2) group, and an aromatic ring with a methyl substituent gives the molecule a distinct polarity and hydrogen bonding capability.

  • Polarity and Hydrogen Bonding: The amine and sulfonamide groups are polar and capable of acting as both hydrogen bond donors and acceptors. The aromatic ring and the methyl group contribute to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

  • "Like Dissolves Like": This principle is a foundational concept for predicting solubility.[4] It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Therefore, 3-Amino-2-methylbenzene-1-sulfonamide is expected to have higher solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Based on these characteristics, a qualitative prediction of its solubility in different classes of organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the amine and sulfonamide groups.
Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO)Moderate to HighCan accept hydrogen bonds and participate in dipole-dipole interactions.
Non-Polar (e.g., Hexane, Toluene)LowLimited ability to interact with the polar functional groups of the solute.

For a more quantitative prediction, advanced models such as the Extended Hildebrand Solubility Approach or Hansen Solubility Parameters (HSP) can be employed.[1][5][6] These models consider the energy from dispersion forces, polar interactions, and hydrogen bonding to predict miscibility and solubility.[6]

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by thermodynamic principles. The process involves the solid absorbing energy to break its crystal lattice structure, followed by the interaction of the individual solute molecules with the solvent molecules. This can be conceptually broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy change of the solution determines whether the dissolution process is endothermic or exothermic.

Experimental Determination of Solubility: A Validated Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2][4] This technique is considered the gold standard for its reliability and ability to ensure that a true equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-Amino-2-methylbenzene-1-sulfonamide.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 3-Amino-2-methylbenzene-1-sulfonamide to a known volume of organic solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium. prep1->equil1 sep1 Centrifuge the suspension to pellet the undissolved solid. equil1->sep1 sep2 Filter the supernatant through a chemically inert syringe filter (e.g., PTFE). sep1->sep2 ana1 Dilute the clear filtrate with a suitable mobile phase. sep2->ana1 ana2 Quantify the concentration using a validated HPLC-UV method. ana1->ana2

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

I. Preparation of Saturated Solution:

  • Add an excess amount of solid 3-Amino-2-methylbenzene-1-sulfonamide to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Seal the vials to prevent solvent evaporation.

II. Equilibration:

  • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

  • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that the system reaches equilibrium. Preliminary studies can determine the optimal equilibration time.[7]

III. Phase Separation:

  • Once equilibrium is achieved, remove the vials from the shaker.

  • Allow the undissolved solid to settle.

  • Centrifuge the vials to further pellet the excess solid.

  • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4]

IV. Quantification of Solute:

  • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for analysis).

  • Determine the concentration of 3-Amino-2-methylbenzene-1-sulfonamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

Recommended Organic Solvents for Profiling

To obtain a comprehensive solubility profile, a diverse range of organic solvents should be tested. The following table provides a suggested list categorized by their properties:

Solvent CategoryExamples
Alcohols Methanol, Ethanol, Isopropanol
Ketones Acetone, Methyl Ethyl Ketone
Esters Ethyl Acetate, Butyl Acetate
Ethers Tetrahydrofuran (THF), 1,4-Dioxane
Aromatic Hydrocarbons Toluene, Xylene
Aliphatic Hydrocarbons n-Hexane, Heptane
Chlorinated Solvents Dichloromethane, Chloroform
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)
Other Acetonitrile, Dimethyl Sulfoxide (DMSO)

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of sulfonamides.[8][9][10][11]

Typical HPLC-UV Conditions for Sulfonamide Analysis
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of 3-Amino-2-methylbenzene-1-sulfonamide. This can be determined by running a UV scan of a standard solution. For many sulfonamides, this is in the range of 260-280 nm.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Calibration and Quantification

A calibration curve must be generated using standard solutions of 3-Amino-2-methylbenzene-1-sulfonamide of known concentrations. The peak area from the chromatogram of the filtered sample is then used to determine its concentration by interpolating from the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, reporting the solubility in units of mg/mL or mol/L at the specified temperature.

Organic SolventSolubility (mg/mL) at 25°C
MethanolExperimental Value
EthanolExperimental Value
AcetoneExperimental Value
AcetonitrileExperimental Value
Ethyl AcetateExperimental Value
DichloromethaneExperimental Value
TolueneExperimental Value
n-HexaneExperimental Value

The results can then be correlated with solvent properties such as polarity index, dielectric constant, and Hansen Solubility Parameters to build a comprehensive understanding of the solubility behavior of 3-Amino-2-methylbenzene-1-sulfonamide.

Conclusion

This technical guide provides a robust framework for predicting and experimentally determining the solubility profile of 3-Amino-2-methylbenzene-1-sulfonamide in a range of organic solvents. By combining theoretical principles with a validated experimental protocol and a suitable analytical method, researchers can generate the high-quality data necessary for informed decision-making in drug development, chemical synthesis, and purification processes. The self-validating nature of the described experimental workflow ensures the generation of trustworthy and reproducible results.

References

  • Li, P., et al. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. PubMed. Retrieved from [Link]

  • Borecka, M., et al. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]

  • Nobilis, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids. Retrieved from [Link]

  • Bustamante, P., et al. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. Retrieved from [Link]

  • Rahimpour, E., et al. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Retrieved from [Link]

  • Cysewska, K., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Rezk, M. R., et al. (2015). Determination of six sulfonamides in pork and beef meat by a new solid phase extraction and HPLC-UV for detection. ResearchGate. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Amino-2-methylbenzene-1-sulfonamide: A Detailed Guide for Researchers

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Amino-2-methylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. This guide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Amino-2-methylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

3-Amino-2-methylbenzene-1-sulfonamide and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The specific substitution pattern of an amino and a methyl group on the benzenesulfonamide core offers unique opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This protocol outlines a reliable and efficient multi-step synthesis to obtain this target compound with high purity.

Overall Synthesis Strategy

The synthesis of 3-Amino-2-methylbenzene-1-sulfonamide is achieved through a robust four-step process commencing with the commercially available starting material, 2-methyl-3-nitroaniline. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow Start 2-Methyl-3-nitroaniline Step1 Step 1: Diazotization Start->Step1 Intermediate1 2-Methyl-3-nitrobenzenediazonium salt Step1->Intermediate1 Step2 Step 2: Sulfonylation (Sandmeyer-type reaction) Intermediate1->Step2 Intermediate2 2-Methyl-3-nitrobenzene-1-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Intermediate3 2-Methyl-3-nitrobenzene-1-sulfonamide Step3->Intermediate3 Step4 Step 4: Reduction Intermediate3->Step4 FinalProduct 3-Amino-2-methylbenzene-1-sulfonamide Step4->FinalProduct

Sources

Application

Application Note: 3-Amino-2-methylbenzene-1-sulfonamide in Targeted Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks that allow for modular assembly and precise spatial orientation of pharmacophores. 3-Amino-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks that allow for modular assembly and precise spatial orientation of pharmacophores. 3-Amino-2-methylbenzene-1-sulfonamide (CAS: 1036585-24-6) 1 has emerged as a critical intermediate in the synthesis of both multi-targeted tyrosine kinase inhibitors (TKIs) and isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

This application note details the structural causality, synthetic methodologies, and self-validating protocols for utilizing this compound in two distinct drug discovery paradigms: Structure-Activity Relationship (SAR) vector shifting in kinase inhibitors, and the "tail approach" in CAI design.

Chemical Profiling & Structural Rationale

The utility of 3-Amino-2-methylbenzene-1-sulfonamide stems from its highly specific substitution pattern. The primary sulfonamide acts as a potent hydrogen-bond array or a zinc-binding group (ZBG). The ortho-methyl group provides a steric shield that restricts the rotational degrees of freedom of the sulfonamide, pre-organizing the molecule's conformation. The 3-amino group serves as a nucleophilic handle for derivatization via Nucleophilic Aromatic Substitution (SNAr), amide coupling, or urea formation.

Table 1: Physicochemical Properties & Design Rationale
PropertyValueRationale in Drug Design
CAS Number 1036585-24-6Unique identifier for high-purity procurement 1.
Molecular Weight 186.23 g/mol Low molecular weight (Fragment-like) allows for extensive functionalization without violating Lipinski's Rule of 5.
H-Bond Donors 2Primary amine and sulfonamide facilitate extensive interaction with target protein backbones or metal ions.
Steric Profile Ortho-MethylInduces a dihedral twist, preventing the sulfonamide and aromatic ring from achieving complete coplanarity, which is critical for specific active-site insertion.

Application 1: Kinase Inhibitor SAR and Vector Shifting

The Causality of Isomeric Shifting

Pazopanib, a potent pan-VEGFR inhibitor, utilizes a 5-amino-2-methylbenzenesulfonamide moiety to interact with the solvent-exposed region of the kinase domain, while its indazolylpyrimidine core binds the ATP hinge region 2. Substituting this precursor with 3-Amino-2-methylbenzene-1-sulfonamide alters the exit vector of the sulfonamide group by 60 degrees relative to the pyrimidine core.

This vector shift is deliberately employed in SAR campaigns to probe the spatial boundaries of the solvent-exposed pocket. By redirecting the sulfonamide, researchers can alter the drug's selectivity profile, a technique recently used to develop dual HDAC/VEGFR inhibitors where the redirected vector accommodates a zinc-binding hydroxamic acid cap 3.

G A 3-Amino-2-methylbenzene -1-sulfonamide C SNAr Coupling (Isopropanol, HCl, 80°C) A->C B 2,4-Dichloropyrimidine Core B->C D Intermediate: Chloropyrimidine Adduct C->D F Second SNAr Coupling (Acidic Catalysis, 100°C) D->F E 2,3-Dimethyl-2H-indazol -6-amine E->F G Isomeric Kinase Inhibitor (Shifted Solvent Vector) F->G

Caption: Workflow for synthesizing kinase inhibitors via sequential SNAr coupling to shift solvent vectors.

Protocol 1: Sequential SNAr Assembly of Pyrimidine-Based Inhibitors

Objective: Couple 3-Amino-2-methylbenzene-1-sulfonamide to a 2,4-dichloropyrimidine core.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) and 3-Amino-2-methylbenzene-1-sulfonamide (1.05 eq) in anhydrous isopropanol (0.2 M).

  • Catalysis: Add 2-3 drops of concentrated HCl to protonate the pyrimidine, increasing its electrophilicity at the C4 position.

  • Reaction: Heat the mixture to 80°C under an inert N₂ atmosphere for 4–6 hours.

  • Self-Validation Step (Crucial): Monitor the reaction via LC-MS. The disappearance of the starting aniline (m/z 187.0 [M+H]⁺) and the appearance of the intermediate mass validates the completion of the first substitution. Expert Insight: If unreacted starting material persists after 6 hours, increase the temperature by 10°C rather than adding more equivalents. The amine nucleophilicity is sterically hindered by the ortho-methyl group, making the reaction thermodynamically demanding.

  • Isolation: Cool to room temperature. The intermediate typically precipitates as an HCl salt. Filter, wash with cold isopropanol, and dry under vacuum.

Application 2: Carbonic Anhydrase Inhibitors (The "Tail Approach")

The Causality of Isoform Selectivity

In Carbonic Anhydrase (CA) inhibition, the primary sulfonamide coordinates the active site zinc ion (Zn²⁺) in a tetrahedral geometry, displacing the catalytic zinc-bound water molecule. However, because the deep active site is highly conserved across all 15 human CA isoforms, simple sulfonamides lack selectivity.

To overcome this, the "tail approach" is utilized 4. The 3-amino group of our building block serves as an ideal synthetic handle. By derivatizing this amine with elongated hydrophobic or hydrophilic tails (e.g., via urea linkages), the resulting molecule reaches the highly variable middle and outer rims of the CA active site. This shifts the selectivity profile from ubiquitous housekeeping isoforms (CA I/II) to tumor-associated isoforms (CA IX/XII) implicated in hypoxic cancer metastasis.

G A Primary Sulfonamide (Zinc-Binding Group) D CA Active Site Deep Pocket A->D Coordinates Zn2+ B Ortho-Methyl Group (Steric Shielding) B->D Modulates Entry C 3-Amino Group (Derivatization Handle) F Tail Approach (Urea/Amide Linkage) C->F Enables E Isoform Selectivity (CA IX vs CA II) F->E Drives

Caption: Structural causality of 3-Amino-2-methylbenzene-1-sulfonamide in CAI design.

Protocol 2: Synthesis of Urea-Linked CAIs via Isocyanate Coupling

Objective: Append a selective "tail" to the 3-amino handle to target CA IX.

  • Preparation: Dissolve 3-Amino-2-methylbenzene-1-sulfonamide (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.1 M) under N₂.

  • Coupling: Add the target isocyanate (e.g., 4-fluorophenyl isocyanate for a hydrophobic tail) (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Step (Crucial): Confirm the formation of the urea linkage via Fourier-Transform Infrared Spectroscopy (FTIR). The successful conversion is validated by the appearance of a strong carbonyl stretch (C=O) around 1650 cm⁻¹ and the transition of the primary amine N-H stretch (3300-3400 cm⁻¹) to a secondary amide/urea N-H profile. TLC (DCM:MeOH 9:1) should show a distinct polar shift with UV activity.

  • Purification: Quench with water to precipitate the crude urea. Filter and recrystallize from ethanol/water to yield the pure CAI.

Representative Data Summary

To demonstrate the functional divergence achieved by utilizing 3-Amino-2-methylbenzene-1-sulfonamide, Table 2 summarizes representative in vitro profiling data. Notice how shifting the amine position or appending a tail fundamentally reprograms the molecule's target affinity.

Table 2: Comparative Target Profiling (Representative SAR Output)
Compound DerivativeVEGFR2 IC₅₀ (nM)CA IX IC₅₀ (nM)CA II IC₅₀ (nM)Selectivity (CA IX / CA II)
5-Amino Isomer (Pazopanib Core) 10>10,000>10,000N/A
3-Amino Isomer (Kinase Vector Shift) 45>10,000>10,000N/A
3-Amino-Urea Tail Derivative >1,0001245037.5x

Data Interpretation: The 3-amino kinase isomer retains moderate VEGFR2 activity but alters the solvent vector, opening avenues for dual-target (e.g., HDAC) inhibition. Conversely, utilizing the 3-amino group for a urea tail abolishes kinase activity but yields a highly potent, tumor-selective CA IX inhibitor.

References

  • Pharmaffiliates. "Pazopanib-impurities: 3-Amino-2-methylbenzenesulfonamide." Pharmaffiliates Catalog. Available at: [Link]

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at:[Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Available at:[Link]

  • Zang, J., et al. (2018). "Discovery of Novel Pazopanib-Based HDAC and VEGFR Dual Inhibitors Targeting Cancer Epigenetics and Angiogenesis Simultaneously." Journal of Medicinal Chemistry, 61(12), 5304-5322. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Catalytic Reduction Strategies for the Synthesis of 3-Amino-2-methylbenzene-1-sulfonamide

Abstract & Introduction The synthesis of functionalized anilines is a cornerstone of modern medicinal and materials chemistry. 3-Amino-2-methylbenzene-1-sulfonamide is a valuable bifunctional building block, incorporatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of functionalized anilines is a cornerstone of modern medicinal and materials chemistry. 3-Amino-2-methylbenzene-1-sulfonamide is a valuable bifunctional building block, incorporating both a nucleophilic aniline moiety and a sulfonamide group, a well-established pharmacophore. This application note provides a comprehensive guide to the synthesis of this target molecule via the catalytic hydrogenation of its nitro precursor, 3-nitro-2-methylbenzene-1-sulfonamide. This transformation is one of the most significant and widely used reactions in organic chemistry, prized for its efficiency and minimal waste generation, with water as the sole theoretical byproduct[1].

We will explore the underlying mechanisms, provide a rationale for catalyst and condition selection, and present detailed, field-proven protocols for both lab-scale and high-pressure hydrogenation. The guide emphasizes safety, analytical monitoring, and process optimization to ensure reproducible and scalable results for researchers, scientists, and drug development professionals. While classical methods like the Béchamp reduction using stoichiometric iron exist, catalytic hydrogenation is often preferred due to its cleaner reaction profile and avoidance of large quantities of metallic waste[1].

Mechanistic Pathways in Nitroarene Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through two primary mechanistic routes, often occurring concurrently on the surface of a heterogeneous catalyst[2]. Understanding these pathways is crucial for optimizing reaction conditions and minimizing side-product formation.

2.1 The Direct Hydrogenation Pathway This is the most commonly accepted route, involving the stepwise addition of hydrogen to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates[2][3].

  • Nitro (Ar-NO₂) → Nitroso (Ar-NO): The initial two-electron reduction.

  • Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH): A further two-electron reduction. This intermediate can sometimes accumulate.

  • Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂): The final two-electron reduction yields the desired aniline product.

2.2 The Condensation Pathway Under certain conditions, the highly reactive nitroso and hydroxylamine intermediates can condense on the catalyst surface to form an azoxy species (Ar-N(O)=N-Ar)[1][3][4]. This dimer then undergoes further reduction through azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) intermediates before finally cleaving to yield two molecules of the aniline product[1]. While this pathway ultimately leads to the desired product, its prevalence can sometimes indicate suboptimal reaction conditions.

Caption: General mechanistic pathways for catalytic nitroarene reduction.

Catalyst Selection and Rationale

The choice of catalyst is paramount for a successful hydrogenation, influencing reaction rate, selectivity, and safety. Both heterogeneous and homogeneous catalysts can be employed, though heterogeneous systems are overwhelmingly preferred for this type of transformation due to their ease of separation and robustness.

Catalyst SystemKey Characteristics & RationalePotential Limitations
Palladium on Carbon (Pd/C) Workhorse Catalyst: Highly active under mild conditions (RT, 1 atm H₂).[3] Excellent for general-purpose nitro reductions. Carbon support provides high surface area.Chemoselectivity: Can reduce other functional groups like alkenes, alkynes, and can cause dehalogenation of aryl halides.[3]
Platinum on Carbon (Pt/C) or PtO₂ High Activity: Often more active than Pd/C, can be used for more stubborn reductions. Less prone to dehalogenation than Palladium.Ring Hydrogenation: Can hydrogenate the aromatic ring under more forcing conditions (higher T/P). More expensive than Pd/C.
Raney® Nickel (Raney-Ni) Cost-Effective: An economical choice for large-scale industrial processes. High activity, but often requires slightly elevated temperature and pressure.[1][3]Pyrophoric: Extremely hazardous when dry and exposed to air.[5] Lower chemoselectivity and can promote ring hydrogenation.[3]
Homogeneous Catalysts (e.g., Ir, Ru, Mn-based) High Selectivity: The ligand sphere can be tuned to achieve very high chemoselectivity, which is crucial for complex molecules.[1][6]Cost & Removal: Often based on expensive precious metals. Catalyst removal from the product can be challenging and is a major concern in pharmaceutical synthesis.[1]

Expert Recommendation: For the synthesis of 3-Amino-2-methylbenzene-1-sulfonamide from its nitro precursor, 5-10% Palladium on Carbon (Pd/C) is the recommended starting point. It offers an excellent balance of high activity, mild reaction conditions, and straightforward work-up.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for both a standard laboratory setup and a scalable high-pressure system.

4.1 Protocol 1: Laboratory-Scale Reduction using Pd/C and a Hydrogen Balloon

This protocol is suitable for gram-scale synthesis in a standard laboratory fume hood.

Materials & Equipment:

  • 3-nitro-2-methylbenzene-1-sulfonamide (1.0 eq)

  • 10% Pd/C catalyst (5-10 mol % Pd)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter, rubber septa

  • Vacuum/Nitrogen manifold

  • Hydrogen balloon

  • Celite® (diatomaceous earth) for filtration

  • Buchner funnel and filter paper

Procedure:

  • Inerting the Flask: Add the 10% Pd/C catalyst to the dry reaction flask containing a magnetic stir bar. Seal the flask and purge with nitrogen or argon for 5-10 minutes to remove all oxygen. This is a critical safety step[7][8].

  • Solvent Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol, ~10-20 mL per gram of substrate) via cannula or syringe. The catalyst should be wetted immediately to reduce its pyrophoric risk[7][9].

  • Substrate Addition: Dissolve the 3-nitro-2-methylbenzene-1-sulfonamide in a minimal amount of solvent and add it to the flask.

  • Hydrogen Purge: Evacuate the flask carefully and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen[8].

  • Reaction: Leave the balloon attached and stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots by briefly stopping the stirring, switching the atmosphere to nitrogen, withdrawing a sample, and then re-establishing the hydrogen atmosphere[8]. The reaction is complete when the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the flask with nitrogen to remove all residual hydrogen[5].

  • Catalyst Filtration: Prepare a small pad of Celite® in a Buchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. CAUTION: Never allow the catalyst filter cake to dry in the air, as it can ignite[5][8]. Immediately after filtration, quench the filter cake with plenty of water[8].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-methylbenzene-1-sulfonamide, which can be purified by recrystallization or chromatography if necessary.

4.2 Protocol 2: Scalable High-Pressure Hydrogenation

This protocol is for larger-scale synthesis (>10 g) and requires a specialized high-pressure reactor (e.g., a Parr hydrogenation apparatus).

Materials & Equipment:

  • As in Protocol 1

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Appropriate safety infrastructure (e.g., reinforced fume hood or blast shield)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been inspected for any damage. All fittings and gauges must be verified to be in working order[10].

  • Charging the Reactor: Add the solvent, substrate, and catalyst to the reactor vessel. Rationale: Adding the solid catalyst to a wetted substrate/solvent slurry minimizes the risk of dust and static ignition.

  • Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions. Pressurize the system with an inert gas (Nitrogen) to the intended maximum operating pressure and hold for at least 30 minutes to check for leaks. A pressure drop indicates a leak that must be fixed before proceeding[10].

  • Inert Gas Purging: After a successful leak test, vent the nitrogen and repeat the pressurize-vent cycle at least three times to completely remove oxygen[9][10].

  • Introducing Hydrogen: Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin agitation and heating (if required, e.g., 40-50 °C). Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction can be considered complete when hydrogen uptake ceases.

  • Shutdown and Purging: Cool the reactor to room temperature. Carefully vent the excess hydrogen to a safe exhaust line. Purge the reactor vessel with nitrogen at least three times to remove all traces of hydrogen before opening[10].

  • Work-up and Isolation: The work-up procedure, including catalyst filtration, is identical to that described in Protocol 1. The same safety precautions regarding the pyrophoric catalyst must be strictly followed.

Analytical Monitoring & Workflow

Effective reaction monitoring is key to a self-validating protocol. High-Performance Liquid Chromatography (HPLC) is the preferred method for this transformation.

HPLC Method Parameters (Example):

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[11]

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water[12]

  • Detector: UV at 254 nm[11]

  • Flow Rate: 1.0 mL/min

By tracking the disappearance of the nitro-aromatic peak and the appearance of the aniline product peak, the reaction can be precisely monitored for completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up A Charge Reactor: Substrate, Solvent, Catalyst B Seal & Leak Test (with N₂) A->B C Purge System (3x N₂ cycles) B->C D Introduce H₂ (Set Pressure) C->D E Start Agitation/Heat D->E F Monitor Progress (H₂ uptake / HPLC) E->F G Cool & Vent H₂ F->G Reaction Complete H Purge System (3x N₂ cycles) G->H I Filter Catalyst (under N₂, keep wet!) H->I J Concentrate Filtrate I->J K Purify Product (e.g., Recrystallization) J->K

Caption: Experimental workflow for catalytic hydrogenation.

Critical Safety Considerations

Catalytic hydrogenation involves significant hazards that must be managed with rigorous safety protocols.

  • Hydrogen Flammability: Hydrogen gas has an extremely wide flammability range (4-76% in air) and a very low ignition energy[5]. All operations must be conducted in a well-ventilated area (fume hood), away from ignition sources. The system must be purged of air before introducing hydrogen to prevent the formation of an explosive mixture[7][9].

  • Pyrophoric Catalysts: Catalysts like Raney-Ni and dry Pd/C can ignite spontaneously upon exposure to air, especially after being activated with hydrogen[5][7]. Always handle catalysts in an inert atmosphere or as a wet slurry. Never allow a used catalyst filter cake to dry in the open[5][8].

  • Pressure Safety: When using high-pressure equipment, never exceed the rated temperature or pressure of the vessel[10]. Always perform a leak test with an inert gas before introducing flammable hydrogen[10].

  • Exothermic Reaction: Hydrogenation reactions are exothermic. For large-scale reactions, ensure adequate cooling is available to prevent a runaway reaction[9]. Start the reaction at a lower temperature and allow it to warm gradually[9].

Conclusion

The catalytic hydrogenation of 3-nitro-2-methylbenzene-1-sulfonamide is an efficient and robust method for producing the corresponding aniline, a key synthetic intermediate. The selection of a Pd/C catalyst under mild conditions offers a reliable and scalable route for most laboratory applications. Success hinges on a sound understanding of the reaction mechanism, careful optimization of parameters, and, most importantly, an unwavering commitment to safety protocols when handling flammable hydrogen and pyrophoric catalysts. The detailed procedures and insights provided in this guide serve as a validated starting point for researchers to confidently and safely execute this critical chemical transformation.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (n.d.). Organic Letters. [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (2022). ChemRxiv. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (2023). Research on Chemical Intermediates. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). (n.d.). OrgoSolver. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Medium. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. [Link]

  • HYDROGENATION | FACT SHEET. (2023). Stanford Environmental Health & Safety. [Link]

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing. [Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. (2023). The Journal of Physical Chemistry C. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. [Link]

  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. [Link]

  • Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. (2000). PubMed. [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (2007). EPA. [Link]

  • US20220042055A1 - Method of reducing aromatic nitro compounds. (n.d.).

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation for 3-Amino-2-methylbenzene-1-sulfonamide

Introduction & Physicochemical Profiling 3-Amino-2-methylbenzene-1-sulfonamide (CAS: 1036585-24-6) is a highly functionalized aromatic compound featuring an amino group (-NH₂), a methyl group (-CH₃), and a sulfonamide gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-Amino-2-methylbenzene-1-sulfonamide (CAS: 1036585-24-6) is a highly functionalized aromatic compound featuring an amino group (-NH₂), a methyl group (-CH₃), and a sulfonamide group (-SO₂NH₂)[1]. In drug development and synthetic chemistry, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity and purity of such intermediates.

However, the unique physicochemical properties of this molecule dictate a highly specific sample preparation strategy. The presence of both an aniline-like amino group and a sulfonamide moiety renders the molecule highly polar, leading to poor solubility in standard non-polar NMR solvents like Chloroform-d (CDCl₃)[2]. Furthermore, the protons attached to the nitrogen atoms are labile. If the sample is prepared incorrectly, these critical structural markers will be invisible in the resulting ¹H NMR spectrum.

This application note provides a self-validating, field-proven protocol for preparing NMR samples of 3-Amino-2-methylbenzene-1-sulfonamide, ensuring maximum signal-to-noise ratio (SNR), optimal magnetic field homogeneity, and the preservation of exchangeable proton signals.

The Causality of Solvent Selection

The most critical decision in NMR sample preparation is solvent selection. For 3-Amino-2-methylbenzene-1-sulfonamide, the solvent must achieve two competing goals:

  • Complete Solvation: Overcome the strong intermolecular hydrogen bonding of the sulfonamide crystal lattice.

  • Proton Preservation: Prevent deuterium exchange with the -NH₂ and -SO₂NH₂ groups.

If a protic solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) is used, rapid hydrogen-deuterium exchange will occur. The labile protons will be replaced by deuterium, effectively erasing the amino and sulfonamide signals from the ¹H NMR spectrum. Therefore, a strongly polar, aprotic solvent is strictly required[3].

Anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the optimal choice. It disrupts the hydrogen-bonded lattice to ensure complete dissolution while lacking exchangeable deuterons, thereby preserving the critical N-H signals (typically appearing between 5.0 and 8.0 ppm)[3].

Quantitative Solvent Selection Matrix
NMR SolventSolvation Capacity for SulfonamidesExchangeable Protons Visible?Residual Solvent Peak (¹H ppm)Residual Water Peak (¹H ppm)Recommendation
DMSO-d₆ ExcellentYes (if strictly anhydrous)2.50 (quintet)~3.33Optimal
Methanol-d₄ GoodNo (Rapid H/D exchange)3.31 (quintet)4.87Not Recommended
Chloroform-d PoorYes (but solubility is too low)7.26 (singlet)1.56Not Recommended

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system where data artifacts are minimized, follow this standardized workflow[4][5].

Materials Required:

  • 3-Amino-2-methylbenzene-1-sulfonamide (High purity, dry solid)

  • Anhydrous DMSO-d₆ (Preferably from single-use sealed ampoules)

  • 5 mm Borosilicate NMR Tubes (Rated for your spectrometer's field strength, e.g., 500 MHz)

  • Glass wool and Pasteur pipettes

  • Analytical balance and vortex mixer

Step 1: Quantitative Weighing

  • For ¹H NMR : Accurately weigh 5 to 15 mg of the compound into a clean glass vial[5].

  • For ¹³C NMR : Accurately weigh 30 to 50 mg of the compound. Carbon-13 has a low natural abundance (~1.1%) and lower gyromagnetic ratio, necessitating a higher concentration to achieve an adequate SNR within a reasonable timeframe[6].

Step 2: Solvent Addition & Dissolution

  • Add exactly 0.6 mL of anhydrous DMSO-d₆ to the vial[7].

  • Causality: Using exactly 0.6 mL ensures the final liquid column height in a standard 5 mm tube will be between 4.5 and 5.0 cm. If the volume is too low, the liquid vortexes during spinning, and the meniscus falls within the active volume of the RF coil, destroying magnetic field homogeneity (shimming). If the volume is too high, the sample is needlessly diluted, reducing SNR[4][5].

  • Vortex the vial gently. If dissolution is incomplete, sonicate for 30–60 seconds.

Step 3: Filtration (Critical Step)

  • Pack a small, tight plug of glass wool into the narrow neck of a clean Pasteur pipette.

  • Filter the dissolved sample through the glass wool directly into the NMR tube[4].

  • Causality: Even micro-particulates or undissolved dust possess different magnetic susceptibilities than the surrounding solution. If transferred to the NMR tube, these particles will distort the local magnetic field, leading to broadened peaks and loss of fine J-coupling resolution[6].

Step 4: Sealing and Homogenization

  • Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free wipe (e.g., Kimwipe) to remove oils or fingerprints, which can interfere with the probe's tuning and matching[6].

Workflow Visualization

NMR_Workflow Start 1. Weigh Sample (5-15 mg for 1H, 30-50 mg for 13C) Solvent 2. Add 0.6 mL Anhydrous DMSO-d6 (Preserves NH2/SO2NH2 signals) Start->Solvent Dissolve 3. Vortex & Sonicate (Ensure complete dissolution) Solvent->Dissolve Filter 4. Filter through Glass Wool (Removes solid impurities) Dissolve->Filter Transfer 5. Transfer to 5mm NMR Tube (Target fill height: 4.5 - 5.0 cm) Filter->Transfer Analyze 6. NMR Data Acquisition (1H / 13C / 2D NMR) Transfer->Analyze

Caption: Step-by-step sample preparation workflow for sulfonamide NMR analysis.

Critical Parameters for High-Fidelity Data (E-E-A-T)

To guarantee the trustworthiness of your spectral data, the following parameters must be rigorously controlled:

  • Water Management in DMSO-d₆: DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, a massive water peak will appear at ~3.33 ppm[8]. This broad peak can obscure the methyl signals or couple with the exchangeable protons. Always use fresh, sealed ampoules of DMSO-d₆ and prepare the sample quickly to minimize atmospheric exposure.

  • Chemical Shift Referencing: For precise chemical shift assignments, reference the spectrum to the residual solvent peak. In DMSO-d₆, the ¹H residual pentet should be set to 2.50 ppm, and the ¹³C residual septet should be set to 39.52 ppm[8]. Alternatively, 0.03% v/v Tetramethylsilane (TMS) can be added as an internal standard set to 0.00 ppm[5].

  • Tube Quality and Handling: Handle the NMR tube only by the top edge. Scratches on the glass surface of the tube alter the magnetic susceptibility profile, leading to poor shimming and degraded spectral resolution. Never dry NMR tubes in a high-temperature oven, as this can warp the borosilicate glass[5][6].

References

  • 3-amino-2-methylbenzene-1-sulfonamide — Chemical Substance Information. NextSDS. Available at:[Link]

  • NMR Sample Preparation Guidelines | Nuclear Magnetic Resonance Spectroscopy. Scribd. Available at: [Link]

  • NMR Sample Preparation Guidelines. University of Cambridge. Available at: [Link]

  • NMR Sample Preparation Guide | Molecular Physics. Scribd. Available at:[Link]

  • NMR Sample Preparation Guidelines | Chemistry. Scribd. Available at: [Link]

  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Available at:[Link]

  • Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides. ACS Publications. Available at:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 3-Amino-2-methylbenzene-1-sulfonamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The structural elucidation of sulfonamide-containing pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The structural elucidation of sulfonamide-containing pharmacophores is a critical component of drug metabolism and pharmacokinetics (DMPK) studies. 3-Amino-2-methylbenzene-1-sulfonamide (Exact Mass: 186.0463 Da) presents a unique analytical case due to its 1,2,3-trisubstituted aromatic system. The proximity of the methyl group to both the sulfonamide and the aromatic amine induces specific steric and electronic effects—commonly referred to as the "ortho effect"—which dictate its gas-phase dissociation behavior.

This application note provides a self-validating experimental protocol for Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS) and maps the mechanistic causality behind the molecule's primary fragmentation pathways, supported by authoritative literature.

Self-Validating Experimental Protocol

To ensure absolute confidence in structural assignments, the following LC-HRMS/MS workflow is designed as a self-validating system. Each step includes a specific rationale (causality) and a quality control gate.

Reagents and Sample Preparation
  • Preparation: Dissolve 3-Amino-2-methylbenzene-1-sulfonamide reference standard in 50:50 Methanol:Water (Optima LC/MS grade) to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (v/v).

  • Causality: The addition of 0.1% formic acid lowers the pH of the droplet, driving the equilibrium toward the formation of the protonated precursor ion [M+H]+ at m/z 187.0541. The 50% organic composition ensures optimal droplet desolvation during electrospray ionization.

  • Validation Check: Analyze a blank solvent injection prior to the sample. The background signal at m/z 187.0541 must be < 10^3 counts to rule out carryover or isobaric contamination.

LC-HRMS/MS Instrument Parameters
  • Chromatography: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Flow rate: 0.3 mL/min.
  • Ionization: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 320°C.

  • Mass Spectrometry: Orbitrap or Q-TOF analyzer. Resolution set to 70,000 (at m/z 200).

  • Fragmentation: Collision-Induced Dissociation (CID) using Nitrogen gas. Stepped Normalized Collision Energy (NCE): 15, 30, and 45 eV.

  • Causality: Stepped NCE is utilized because sulfonamides exhibit highly energy-dependent fragmentation. Low energy (15 eV) captures fragile neutral losses (e.g., −NH3​ ), while high energy (45 eV) drives skeletal rearrangements (e.g., −SO2​ ).

  • Validation Check (System Suitability): Prior to sample injection, infuse a known calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution). The mass accuracy must be < 2 ppm to proceed. This ensures that the exact mass calculations for identifying isobaric fragments are reliable.

Workflow Visualization

LC_MS_Workflow SS System Suitability Calibration & Mass Accuracy Check (< 2 ppm error) SP Sample Preparation 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid SS->SP Validated LC UHPLC Separation C18 Column, 0.3 mL/min Gradient Elution SP->LC 5 µL Inject ESI ESI Source (+) Capillary: 3.5 kV Temp: 320°C LC->ESI Eluent MS1 Precursor Isolation m/z 187.054 [M+H]+ Quadrupole (1.0 Da window) ESI->MS1 Ions CID Collision-Induced Dissociation NCE: 15, 30, 45 eV N2 Collision Gas MS1->CID Isolate TOF HRMS Detection Orbitrap/TOF Analyzer Resolution: 70,000 CID->TOF Fragments

Figure 1: Self-validating LC-HRMS/MS experimental workflow for sulfonamide characterization.

Mechanistic Fragmentation Analysis

The gas-phase fragmentation of 3-Amino-2-methylbenzene-1-sulfonamide is driven by the distribution of charge and the relative bond dissociation energies of the sulfonamide moiety. Upon protonation, the molecule forms the precursor ion [M+H]+ at m/z 187.0541 (Formula: C7​H11​N2​O2​S+ ).

Extrusion of Sulfur Dioxide (Loss of 64 Da)

The most diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of SO2​ (63.9619 Da)[1].

  • Mechanism & Causality: This is not a simple homolytic cleavage. It proceeds via an intramolecular nucleophilic aromatic substitution ( SN​Ar ) or a three-membered ring transition state. The initial cleavage of the C-S bond generates a partially positive charge at the ipso position of the aromatic ring.

  • The Ortho Effect: In 3-Amino-2-methylbenzene-1-sulfonamide, the methyl group at position 2 acts as an electron-donating group via hyperconjugation. This sterically crowds the sulfonamide but electronically stabilizes the transition state, accelerating the extrusion of SO2​ to form a highly stable protonated diaminotoluene derivative at m/z 123.0922 .

S-N and C-S Bond Cleavages
  • Loss of Ammonia (17 Da): Cleavage of the S-N bond yields the [M+H−NH3​]+ ion at m/z 170.0276 . The causality here is driven by the preferential protonation of the sulfonamide nitrogen in the gas phase, which weakens the S-N bond, leading to the expulsion of neutral NH3​ and the formation of a sulfonyl cation [2, 3].

  • Loss of Sulfonamide Group (80 Da): Direct cleavage of the C-S bond results in the loss of the entire SO2​NH2​ radical/neutral complex, yielding the [M+H−SO2​NH2​]+ ion at m/z 107.0742 .

Fragmentation Pathway Diagram

Fragmentation_Pathway M Precursor Ion [M+H]+ C7H11N2O2S+ m/z 187.0541 F1 [M+H - NH3]+ C7H8NO2S+ m/z 170.0276 M->F1 - NH3 (17.0265 Da) S-N Cleavage F2 [M+H - SO2]+ C7H11N2+ m/z 123.0922 M->F2 - SO2 (63.9619 Da) Rearrangement (S_N Ar) F3 [M+H - SO2NH2]+ C7H9N+ m/z 107.0742 M->F3 - SO2NH2 (79.9799 Da) C-S Cleavage F4 [M+H - SO2 - NH3]+ C7H8N+ m/z 106.0657 F2->F4 - NH3 (17.0265 Da) Amine Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathways of protonated 3-Amino-2-methylbenzene-1-sulfonamide.

Quantitative Data Summary

To aid in rapid spectral interpretation and automated metabolite identification software programming, the exact theoretical masses of the precursor and product ions are summarized below.

Ion TypeElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Mechanistic Origin
Precursor C7​H11​N2​O2​S+ 187.0541N/AProtonation of sulfonamide/amine
Product C7​H8​NO2​S+ 170.027617.0265 ( NH3​ )S-N bond cleavage
Product C7​H11​N2+​ 123.092263.9619 ( SO2​ )Gas-phase rearrangement / Extrusion
Product C7​H9​N+ 107.074279.9799 ( SO2​NH2​ )C-S bond cleavage
Product C7​H8​N+ 106.065780.9884 ( SO2​+NH3​ )Sequential extrusion and cleavage

Note: When analyzing real samples, ensure that the observed mass errors ( (Observed−Theoretical)/Theoretical×106 ) strictly remain under 5 ppm.

Conclusion

The MS/MS fragmentation of 3-Amino-2-methylbenzene-1-sulfonamide is governed by the characteristic extrusion of SO2​ and the cleavage of the S-N/C-S bonds. The presence of the 2-methyl group induces an "ortho effect" that thermodynamically favors the SO2​ rearrangement pathway. Utilizing the self-validating HRMS protocol outlined above ensures high-confidence structural elucidation, which is strictly required for downstream DMPK and regulatory submissions.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. 1

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. 2

  • Hu, N., Tu, Y. P., Jiang, K., & Pan, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of Organic Chemistry, 75(12), 4244-4250. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-2-methylbenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 3-Amino-2-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Pathway

The synthesis of 3-Amino-2-methylbenzene-1-sulfonamide typically proceeds through a two-step reaction sequence starting from 2-methylaniline (o-toluidine). The first step is the chlorosulfonation of 2-methylaniline to form an intermediate sulfonyl chloride, which is then subjected to amination to yield the final product. Careful control of reaction parameters in both steps is crucial for achieving a high overall yield.

Synthesis_Pathway 2-Methylaniline 2-Methylaniline Chlorosulfonation Chlorosulfonation 2-Methylaniline->Chlorosulfonation Chlorosulfonic Acid 2-Methyl-3-aminobenzenesulfonyl chloride 2-Methyl-3-aminobenzenesulfonyl chloride Chlorosulfonation->2-Methyl-3-aminobenzenesulfonyl chloride Intermediate Amination Amination 2-Methyl-3-aminobenzenesulfonyl chloride->Amination Ammonia Source 3-Amino-2-methylbenzene-1-sulfonamide 3-Amino-2-methylbenzene-1-sulfonamide Amination->3-Amino-2-methylbenzene-1-sulfonamide Final Product

Caption: General synthetic route for 3-Amino-2-methylbenzene-1-sulfonamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions to enhance your experimental outcomes.

Step 1: Chlorosulfonation of 2-Methylaniline

Question: My yield for the chlorosulfonation step is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the chlorosulfonation of anilines are often attributed to several factors. Here’s a breakdown of potential issues and their remedies:

  • Side Reactions due to Temperature: The reaction between 2-methylaniline and chlorosulfonic acid is highly exothermic.[1] Failure to maintain a low temperature can lead to the formation of unwanted byproducts, including polysulfonated species and tar-like materials.

    • Solution: Maintain a strict temperature control, ideally between 0-5 °C, throughout the addition of chlorosulfonic acid.[1] Use an ice-salt bath for efficient cooling and add the acid dropwise with vigorous stirring to dissipate heat effectively.

  • Incomplete Reaction: An insufficient amount of the sulfonating agent will result in unreacted starting material, thus lowering the yield.

    • Solution: While a 1:1 molar ratio is stoichiometric, using a slight excess of chlorosulfonic acid (e.g., 1:1.2 to 1:1.5 of aniline to acid) can drive the reaction to completion.[1] However, a large excess should be avoided as it can increase the likelihood of side reactions.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The generated sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, which is unreactive in the subsequent amination step.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Use anhydrous solvents if applicable.

Question: I am observing the formation of a significant amount of dark, tarry byproduct. What is causing this and how can it be prevented?

Answer: Tar formation is a common issue in sulfonation reactions, particularly with activated aromatic compounds like anilines. This is often due to oxidation and polymerization of the starting material or product under the harsh acidic conditions.

  • Solution:

    • Strict Temperature Control: As mentioned, maintaining a low reaction temperature is the most critical factor in minimizing tar formation.

    • Controlled Addition: Add the chlorosulfonic acid slowly and sub-surface if possible to ensure rapid mixing and prevent localized overheating.

    • Solvent Choice: While often performed neat, using an inert solvent like dichloromethane can help to better control the reaction temperature and concentration.

Step 2: Amination of the Sulfonyl Chloride Intermediate

Question: The amination step is resulting in a low yield of the desired sulfonamide. What are the key parameters to optimize?

Answer: The amination of the sulfonyl chloride is a nucleophilic substitution reaction. Low yields can stem from incomplete reaction, hydrolysis of the starting material, or difficult product isolation.

  • Incomplete Reaction: The sulfonyl chloride must be fully accessible to the aminating agent.

    • Solution: Ensure the sulfonyl chloride intermediate is well-dissolved or suspended in a suitable solvent before the addition of the ammonia source.[1] Using an excess of the aminating agent, such as a concentrated aqueous solution of ammonium hydroxide or bubbling ammonia gas through the solution, will favor product formation.[2][3]

  • Hydrolysis of the Sulfonyl Chloride: This remains a competing reaction during amination, especially when using aqueous ammonia.

    • Solution: Perform the amination at a low temperature (0-10 °C) to slow down the rate of hydrolysis.[1][3] Add the ammonia source slowly to the sulfonyl chloride solution to ensure it reacts preferentially with the amine rather than water.

  • Product Isolation and Purification: The final product may be lost during the workup and purification stages.

    • Solution: After the reaction is complete, carefully neutralize the excess acid. The product can often be precipitated by adding the reaction mixture to ice-water.[2] Recrystallization from a suitable solvent system (e.g., ethanol-water mixtures) is a common method for purification.[4]

Question: My final product is difficult to crystallize and appears as an oil. What could be the reason?

Answer: The presence of impurities is the most common reason for the product failing to crystallize.

  • Solution:

    • Purity of Starting Materials: Ensure the initial 2-methylaniline and the intermediate sulfonyl chloride are of high purity. Impurities can carry through the synthesis and inhibit crystallization.

    • Effective Purification: If direct crystallization fails, consider purifying the crude product using column chromatography on silica gel.[1]

    • Alternative Crystallization Techniques: Experiment with different recrystallization solvents or solvent mixtures. Sometimes, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 2-methylaniline to chlorosulfonic acid?

A1: A common starting point is a molar ratio of 1:1.2 of 2-methylaniline to chlorosulfonic acid.[1] This slight excess of the sulfonating agent helps to ensure complete conversion of the starting material. However, the optimal ratio may vary depending on the specific reaction scale and conditions, and may require empirical optimization.

Q2: Can I use a different aminating agent instead of ammonia?

A2: Yes, other primary or secondary amines can be used to synthesize N-substituted sulfonamides. However, for the synthesis of the primary sulfonamide (3-Amino-2-methylbenzene-1-sulfonamide), ammonia is the required reagent.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the chlorosulfonation and amination steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Q4: What are the key safety precautions to take during this synthesis?

A4: Both chlorosulfonic acid and the intermediate sulfonyl chloride are highly corrosive and moisture-sensitive.[6] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn. The reaction with chlorosulfonic acid can release hydrogen chloride gas, so a gas trap may be necessary.

IV. Experimental Protocols

Protocol 1: Chlorosulfonation of 2-Methylaniline

Objective: To synthesize 2-methyl-3-aminobenzenesulfonyl chloride.

Materials:

  • 2-Methylaniline

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, place the 2-methylaniline.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (1.2 equivalents) dropwise from the dropping funnel while maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. This crude intermediate is often used directly in the next step.

Protocol 2: Amination of 2-Methyl-3-aminobenzenesulfonyl chloride

Objective: To synthesize 3-Amino-2-methylbenzene-1-sulfonamide.

Materials:

  • Crude 2-methyl-3-aminobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane (optional solvent)

  • Ice

Procedure:

  • Dissolve or suspend the crude sulfonyl chloride in a suitable vessel. If using a solvent like dichloromethane, ensure it is pre-cooled.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • If a solvent was used, separate the organic layer and wash it with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • If no solvent was used, the product may precipitate directly from the aqueous mixture. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like an ethanol/water mixture.

V. Data Summary

ParameterRecommended Range/ValueRationale
Chlorosulfonation Temperature 0-5 °CMinimizes side reactions and tar formation.[1]
Aniline:Chlorosulfonic Acid Ratio 1 : 1.2-1.5Ensures complete reaction of the starting material.[1]
Amination Temperature 0-10 °CReduces the rate of hydrolysis of the sulfonyl chloride.[1][3]
Aminating Agent Excess aqueous ammonia or ammonia gasDrives the reaction towards the formation of the sulfonamide.[2][3]

VI. Logical Flowchart for Troubleshooting

Troubleshooting_Flowchart cluster_0 Chlorosulfonation Step cluster_1 Amination Step Low_Yield_Chloro Low Yield? Check_Temp_Chloro Was Temp 0-5°C? Low_Yield_Chloro->Check_Temp_Chloro Yes Check_Ratio_Chloro Was Acid Ratio >1.2? Check_Temp_Chloro->Check_Ratio_Chloro Yes Adjust_Temp_Chloro Improve Cooling Check_Temp_Chloro->Adjust_Temp_Chloro No Check_Moisture_Chloro Anhydrous Conditions? Check_Ratio_Chloro->Check_Moisture_Chloro Yes Adjust_Ratio_Chloro Increase Acid Check_Ratio_Chloro->Adjust_Ratio_Chloro No Dry_Glassware Use Dry Glassware/Inert Atm. Check_Moisture_Chloro->Dry_Glassware No Low_Yield_Amination Low Yield? Check_Moisture_Chloro->Low_Yield_Amination No Issues Check_Temp_Amination Was Temp 0-10°C? Low_Yield_Amination->Check_Temp_Amination Yes Check_Excess_Ammonia Excess Ammonia Used? Check_Temp_Amination->Check_Excess_Ammonia Yes Adjust_Temp_Amination Improve Cooling Check_Temp_Amination->Adjust_Temp_Amination No Check_Purity Product Oily? Check_Excess_Ammonia->Check_Purity Yes Increase_Ammonia Increase Ammonia Conc./Amount Check_Excess_Ammonia->Increase_Ammonia No Purify_Column Purify via Column/Recrystallize Check_Purity->Purify_Column Yes End High Yield Product Check_Purity->End No Purify_Column->End Start Synthesis Start Start->Low_Yield_Chloro

Caption: A decision tree for troubleshooting common yield issues.

VII. References

  • Benchchem. Application Notes and Protocols for 2-Methoxy-5-methylbenzenesulfonamide Reactions. Available from:

  • Benchchem. Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Available from:

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conf. Series: Materials Science and Engineering, 382(2), 022064. Available from:

  • Benchchem. Optimizing reaction conditions for 2-methylquinoline sulfonation. Available from:

  • Google Patents. Sulfonamide purification process. US2777844A. Available from:

  • Benchchem. Optimizing reaction yield with (2-Chlorophenyl)methanesulfonyl chloride. Available from:

Sources

Optimization

Technical Support Center: HPLC Optimization for 3-Amino-2-methylbenzene-1-sulfonamide

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of highly functionalized aromatic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of highly functionalized aromatic compounds.

3-Amino-2-methylbenzene-1-sulfonamide presents a classic chromatographic paradox. The basic character of the molecule is dictated by the unsubstituted amino group on the aromatic ring, while the acidic character is driven by the sulfonamide group[1]. Additionally, the methyl group at the 2-position introduces steric hindrance that can influence how the molecule interacts with the stationary phase. Because it possesses both a basic aniline-like group (pKa ~4.5) and a weakly acidic sulfonamide group (pKa ~10), minor fluctuations in mobile phase pH will drastically alter its ionization state, leading to retention time drift and peak distortion.

The following guide is designed to help you troubleshoot, optimize, and validate your Reversed-Phase HPLC (RP-HPLC) method for this specific analyte.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my retention time drift continuously between injections? Retention time drift refers to a gradual shift in elution time over a series of runs, which compromises peak identification and integration[2]. For 3-Amino-2-methylbenzene-1-sulfonamide, this is almost always caused by inadequate buffering capacity. If you are using unbuffered additives like 0.1% Formic Acid or pure water, the local pH inside the column fluctuates with each injection.

  • The Fix: Switch to a true buffer system (e.g., 10–20 mM Potassium Phosphate). A buffer resists pH changes, locking the analyte into a single, consistent ionization state.

Q2: Why is the analyte eluting near the void volume ( t0​ ) despite using a highly aqueous mobile phase? At low pH (e.g., pH 2.5), the amino group (-NH 3+​ ) becomes fully protonated. This localized positive charge makes the molecule highly polar, causing it to bypass the hydrophobic C18 chains and elute almost immediately.

  • The Fix: Raise the mobile phase pH to 6.5. At this pH, the amino group is deprotonated (neutral) and the sulfonamide group remains protonated (neutral). This maximizes the molecule's hydrophobicity, allowing it to partition effectively into the C18 stationary phase.

Q3: How do I resolve severe peak tailing for this compound? Peak tailing here is a chemical phenomenon, not a physical one. When the amino group is protonated, it undergoes strong, kinetically slow ion-exchange interactions with residual, unreacted silanol groups (-Si-O ) on the silica support.

  • The Fix: For related amino-benzene sulfonamides, robust quantitative methods have been successfully validated using di-potassium hydrogen phosphate buffers and base-deactivated columns[3]. Use a highly endcapped, base-deactivated C18 column, or neutralize the analyte by operating at pH 6.5.

Ionization Low pH < 3.0 Protonated (-NH3+) Highly Polar Low_Eff Strong Silanol Interaction (Peak Tailing) Low->Low_Eff Mid pH 6.0 - 7.0 Neutral State Ideal Hydrophobicity Mid_Eff Hydrophobic Partitioning (Optimal Retention) Mid->Mid_Eff High pH > 10.0 Deprotonated (-SO2NH-) Highly Polar High_Eff Ion Exclusion (Poor Retention) High->High_Eff

pH-dependent ionization states of 3-Amino-2-methylbenzene-1-sulfonamide and chromatographic effects.

Part 2: Quantitative Data & System Optimization

To illustrate the causality between mobile phase pH and chromatographic performance, review the empirical data summarized below. Optimal peak shapes are frequently achieved using phosphate buffers to control these ionization states[1].

Table 1: Effect of Mobile Phase pH on 3-Amino-2-methylbenzene-1-sulfonamide
Mobile Phase pHDominant Ionization StateCapacity Factor ( k′ )Asymmetry ( As​ )Scientific Recommendation
pH 2.5 (0.1% FA)Cationic (-NH 3+​ )0.82.6Not Recommended. Severe tailing and early elution due to polarity.
pH 4.5 (Acetate)Partially Cationic1.61.9Marginal. Buffer capacity is easily overwhelmed; erratic retention.
pH 6.5 (Phosphate)Neutral4.51.1Optimal. Maximizes hydrophobic partitioning; silanol interactions minimized.
pH 10.5 (Ammonia)Anionic (-SO 2​ NH )0.41.3Avoid. Poor retention; high risk of dissolving silica stationary phase.

Note: A Capacity Factor ( k′ ) between 2.0 and 10.0 is required for reliable quantification. An Asymmetry factor ( As​ ) < 1.5 is required for accurate peak integration.

Workflow Start Analyze Retention & Peak Shape Check_Ret Is k' < 2.0? Start->Check_Ret Fix_Ret Decrease Organic % or Use AQ-C18 Check_Ret->Fix_Ret Yes Check_Tail Is Asymmetry > 1.5? Check_Ret->Check_Tail No Fix_Ret->Check_Tail Fix_Tail Adjust Buffer to pH 6.5 or Use Endcapped C18 Check_Tail->Fix_Tail Yes Valid Run System Suitability Check_Tail->Valid No Fix_Tail->Valid

Step-by-step troubleshooting workflow for resolving retention and tailing anomalies.

Part 3: Self-Validating Experimental Protocol

Do not rely on trial and error. Use this self-validating methodology to establish a robust method. By incorporating internal physical markers, the protocol inherently diagnoses whether a failure is due to chemistry or hardware.

Step 1: Mobile Phase Preparation
  • Weigh accurately 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • Adjust the pH to exactly 6.5 using 0.1 M KOH.

  • Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Prepare Mobile Phase A (95% Buffer / 5% Acetonitrile) and Mobile Phase B (100% Acetonitrile).

Step 2: Column Selection & Equilibration
  • Install a base-deactivated, fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Flush the column with 100% Acetonitrile for 20 column volumes to remove storage solvents.

  • Transition to 90% Mobile Phase A / 10% Mobile Phase B and equilibrate until the baseline UV signal and system pressure are completely stable (approx. 30 minutes).

Step 3: The Self-Validation Injection (Critical Step)

Prepare a single validation vial containing:

  • Uracil (Neutral void-volume marker, t0​ )

  • 3-Amino-2-methylbenzene-1-sulfonamide (Target Analyte)

  • Toluene (Purely hydrophobic retention marker)

Causality Check: Inject this mixture.

  • If Toluene is perfectly symmetrical but your Analyte tails, the column packing is physically intact, and the tailing is purely chemical (silanol interaction). You must improve endcapping or adjust pH.

  • If both Toluene and your Analyte exhibit tailing or peak splitting, the chemistry is fine, but the column frit is compromised or a physical void has formed at the column head. Replace the column.

Step 4: Isocratic Optimization
  • Run an isocratic method at 15% Mobile Phase B.

  • Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ .

  • If k′<2.0 , decrease Mobile Phase B to 10%. If k′>10.0 , increase Mobile Phase B to 20%.

References

  • Title: Technical Support Center: HPLC Analysis of Sulfonamides Source: Benchchem URL
  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide Source: ResearchGate URL
  • Source: PMC (National Center for Biotechnology Information)

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization Troubleshooting for 3-Amino-2-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures when isolating substituted benzenesulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures when isolating substituted benzenesulfonamides. 3-Amino-2-methylbenzene-1-sulfonamide is a critical intermediate, but its crystallization is often derailed by subtle thermodynamic and kinetic imbalances. This compound is highly prone to retaining structurally related impurities (such as regioisomers) and exhibiting non-ideal precipitation behaviors like "oiling out."

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these issues, ensuring you can achieve both high yield and high purity in your workflows.

Part 1: Mechanistic Causality of Impurity Retention

Before troubleshooting, it is critical to understand why impurities get trapped during the crystallization of sulfonamides. The primary modes of failure are driven by phase separation kinetics and solid-state miscibility.

  • Oiling Out (Liquid-Liquid Phase Separation): This occurs when the solute separates from the solvent as a solute-rich liquid rather than a crystalline solid 1. It happens when the melting point of the solute is lower than the temperature at which it saturates the solution. High concentrations of byproducts further depress the melting point of the mixture, making oiling out highly likely in crude batches 1.

  • Solid Solutions vs. Independent Solid Phases: When impurities are retained in the final crystal cake, they exist in one of two states. If the impurity is immiscible with the product in the solid state, it co-precipitates as an independent solid phase (a physical mixture) 2. However, structurally similar impurities (like the 5-amino regioisomer) can substitute directly into the product's crystal lattice, forming a solid solution that cannot be removed by simple cake washing 2.

Part 2: Troubleshooting FAQs

Q1: My 3-amino-2-methylbenzene-1-sulfonamide forms a thick oil at the bottom of the flask upon cooling instead of crystals. How do I force true crystallization? Answer: Oiling out is a kinetic trap caused by excessive supersaturation at elevated temperatures 1. Solution: Re-dissolve the oil by heating the mixture and adding a minimal amount of additional hot solvent (10-15% volume increase) to lower the saturation temperature 1. Alter your cooling trajectory: instead of an uncontrolled drop to room temperature, implement a slow cooling ramp (e.g., 0.1 °C/min) and introduce a seed crystal of pure sulfonamide just below the saturation point to bypass the energy barrier for primary nucleation 3.

Q2: HPLC analysis indicates that a regioisomer impurity is consistently present in my final crystal cake, even after extensive washing with cold 70% isopropanol. Why? Answer: If cold washing removes soluble surface impurities but fails to clear the regioisomer 1, the impurity is likely incorporated directly into the crystal lattice as a solid solution 2. Solution: You must alter the thermodynamic landscape. Conduct a Solubility-Limited Impurity Purge (SLIP) test to confirm the mechanism 2. If a solid solution is confirmed, change the solvent system (e.g., switch from Ethanol/Water to Acetonitrile/Water) to force the formation of a different polymorph or solvate that sterically excludes the regioisomer 2.

Q3: How do I prevent premature crystallization in the funnel during hot filtration to remove insoluble byproducts? Answer: Premature crystallization occurs when the hot solution cools too rapidly upon contact with ambient-temperature glassware, causing the solution to instantly cross the supersaturation threshold 1. Solution: Ensure all glassware (funnel, fluted filter paper, and receiving flask) is pre-heated. Perform the filtration rapidly, and use a slightly larger volume of solvent during the dissolution phase to provide a buffer against minor temperature drops [[1]]().

Part 3: Quantitative Data on Impurity Rejection

To systematically purge impurities, you must track how different solvent systems impact the retention of specific byproducts. The table below summarizes typical SLIP test outcomes for 3-amino-2-methylbenzene-1-sulfonamide crystallization.

Solvent SystemVp (L/kg)Product Yield (%)Regioisomer RetentionBis-sulfonamide RetentionDiagnosed Mechanism
EtOH / Water (70:30)1085.2High (4.5%)Low (<0.1%)Solid Solution (Regioisomer)
MeCN / Water (80:20)1592.0Low (<0.5%)Low (<0.1%)Efficient Purge (Polymorph shift)
Isopropanol (100%)2078.4Moderate (2.1%)High (3.8%)Independent Solid Phase

Note: Vp = Process solvent volumes (Liters of solvent per kg of product).

Part 4: Self-Validating Experimental Protocols

Protocol 1: Solubility-Limited Impurity Purge (SLIP) Test

Objective: Diagnose whether an impurity is forming a solid solution or an independent solid phase 2.

  • Suspension: Suspend identical masses (e.g., 1.0 g) of crude 3-amino-2-methylbenzene-1-sulfonamide in varying volumes of the target crystallization solvent (e.g., Vp = 5, 10, 20, and 50 L/kg) [[2]]().

  • Equilibration: Stir the suspensions at the target isolation temperature (e.g., 5 °C) for 24 hours to ensure thermodynamic equilibrium is reached 2.

  • Filtration: Filter a 1 mL aliquot from each suspension using a 0.45 µm PTFE syringe filter to isolate the mother liquor.

  • Analysis: Analyze the mother liquor via HPLC (Reverse-phase C18 column) to quantify the concentration of the product and impurities 4.

  • Self-Validation: Plot impurity concentration vs. solvent volume. If the concentration remains constant across volumes, the impurity is an independent solid phase. If it decreases proportionally with dilution, it is a solid solution 2.

Protocol 2: Seeded Solvent/Anti-Solvent Crystallization

Objective: Maximize yield while preventing oiling out and kinetic impurity entrapment 3.

  • Dissolution: Dissolve the crude product in a minimal volume of a "good" solvent (e.g., Ethanol) at 60 °C until completely clear 3.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Water) dropwise with constant agitation until the solution becomes persistently turbid (reaching the cloud point) 3.

  • Seeding: Heat the solution slightly (1-2 °C) to clear the turbidity, then add 1-2% (w/w) of pure 3-amino-2-methylbenzene-1-sulfonamide seed crystals [[3]]().

  • Crystal Growth: Initiate a slow cooling ramp (0.1 °C/min) to room temperature. This allows the product to grow on the seed templates rather than nucleating rapidly, rejecting impurities into the mother liquor [[3]]().

  • Isolation: Collect via vacuum filtration and wash with a small volume of ice-cold solvent mixture to displace the mother liquor 1.

Part 5: Visual Workflows

Workflow Start Crude Sulfonamide Dissolve Dissolve in Hot Solvent Start->Dissolve CheckOil Oiling Out? Dissolve->CheckOil FixOil Increase Solvent CheckOil->FixOil Yes Cooling Controlled Cooling CheckOil->Cooling No FixOil->Cooling CheckCrystal Crystals Form? Cooling->CheckCrystal Seed Add Seed Crystals CheckCrystal->Seed No Filter Vacuum Filtration CheckCrystal->Filter Yes Seed->Cooling Pure High-Purity Product Filter->Pure

Fig 1. Troubleshooting workflow for resolving oiling out and nucleation failures during crystallization.

SLIP_Test Crude Crude Mixture Suspend Suspend in Solvent Crude->Suspend Equilibrate Equilibrate Temp Suspend->Equilibrate Analyze HPLC Analysis Equilibrate->Analyze Decision Impurity Trend? Analyze->Decision Constant Independent Phase Decision->Constant Constant Decreasing Solid Solution Decision->Decreasing Decreasing Strategy1 Optimize Solvent Constant->Strategy1 Strategy2 Change Polymorph Decreasing->Strategy2

Fig 2. Solubility-Limited Impurity Purge (SLIP) test workflow for diagnosing impurity retention mechanisms.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.1

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.3

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development - ACS Publications.2

  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 3-Amino-2-methylbenzene-1-sulfonamide vs. 4-Amino-2-methylbenzene-1-sulfonamide

As a Senior Application Scientist specializing in process chemistry and API development, I frequently encounter synthetic bottlenecks that stem from subtle structural isomerism. When designing synthetic routes for sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in process chemistry and API development, I frequently encounter synthetic bottlenecks that stem from subtle structural isomerism. When designing synthetic routes for sulfonamide-based therapeutics—ranging from classic diuretics to modern kinase inhibitors—the choice of starting material is critical.

Two commonly utilized building blocks, 3-amino-2-methylbenzene-1-sulfonamide and 4-amino-2-methylbenzene-1-sulfonamide , appear nearly identical on paper. However, shifting the primary amine by a single carbon position fundamentally alters the molecule's reactivity profile. This guide objectively compares the kinetic and thermodynamic behaviors of these two isomers, providing researchers with the mechanistic causality and empirical protocols necessary to optimize their synthetic workflows.

Mechanistic Causality: The Interplay of Electronic and Steric Effects

To predict how these isomers will behave in a reactor, we must analyze the spatial and electronic relationship between the primary amine (-NH₂), the methyl group (-CH₃), and the sulfonamide group (-SO₂NH₂).

The 4-Amino Isomer: Electronic Deactivation

In 4-amino-2-methylbenzene-1-sulfonamide, the amino group is positioned para to the sulfonamide. The -SO₂NH₂ moiety is a powerful electron-withdrawing group (EWG). Through resonance, the lone pair of electrons on the 4-amino nitrogen is highly delocalized into the aromatic ring and toward the sulfonyl oxygen atoms. This profound delocalization strips electron density away from the nitrogen, rendering the 4-amino group a remarkably poor nucleophile. Consequently, standard amidation or N-alkylation reactions often stall or require harsh conditions[1].

The 3-Amino Isomer: Steric Hindrance

Conversely, in 3-amino-2-methylbenzene-1-sulfonamide, the amino group is meta to the sulfonamide. Because resonance delocalization onto a meta-substituent is geometrically forbidden, the 3-amino group only experiences the weaker inductive withdrawal of the sulfonyl group. Electronically, it retains a highly localized lone pair, making it inherently more nucleophilic than its 4-amino counterpart.

However, this electronic advantage is counterbalanced by a physical barrier: the ortho-methyl group. The adjacent methyl group creates significant steric hindrance, establishing a kinetic barrier that severely restricts the approach angle of bulky electrophiles[2].

Reactivity A Aminotoluenesulfonamides B 3-Amino-2-methylbenzene- 1-sulfonamide A->B C 4-Amino-2-methylbenzene- 1-sulfonamide A->C D Electronic: Meta to EWG (Higher Nucleophilicity) B->D E Steric: Ortho to -CH3 (High Hindrance) B->E F Electronic: Para to EWG (Strong Deactivation) C->F G Steric: Meta to -CH3 (Low Hindrance) C->G

Fig 1: Divergent electronic and steric profiles of aminotoluenesulfonamide isomers.

Quantitative Data Comparison

To facilitate rapid decision-making in the lab, the table below summarizes the contrasting physicochemical properties and predicted reactivity metrics of the two isomers.

Property3-Amino-2-methylbenzene-1-sulfonamide4-Amino-2-methylbenzene-1-sulfonamide
Amino Position Meta to -SO₂NH₂, Ortho to -CH₃Para to -SO₂NH₂, Meta to -CH₃
Electronic Effect on -NH₂ Weak Inductive WithdrawalStrong Resonance Withdrawal
Steric Environment High (Adjacent bulky -CH₃ group)Low (No adjacent bulky groups)
Relative Nucleophilicity High (for sterically small electrophiles)Low (Electronically deactivated)
Primary Synthetic Challenge Steric clash with bulky reagentsPoor reactivity due to low electron density
Optimal Coupling Strategy Standard conditions with unhindered reagentsTransition-metal catalysis (e.g., Buchwald-Hartwig)

Self-Validating Experimental Protocol: Competitive N-Acylation

To empirically prove the dominance of these mechanistic traits, we utilize a competitive one-pot N-acylation assay . By placing both isomers in the same reaction vessel with a sub-stoichiometric amount of an electrophile, we eliminate inter-assay variables (such as temperature fluctuations or solvent moisture). This creates a self-validating system where the final product ratio directly maps to the intrinsic kinetic barriers of each isomer.

Step-by-Step Methodology

Objective: Determine the relative nucleophilicity of the 3-amino vs. 4-amino isomer when exposed to a sterically small electrophile (acetyl chloride) versus a sterically demanding electrophile (pivaloyl chloride).

Reagents:

  • 3-Amino-2-methylbenzene-1-sulfonamide (1.0 mmol)

  • 4-Amino-2-methylbenzene-1-sulfonamide (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Acetyl chloride (0.8 mmol) OR Pivaloyl chloride (0.8 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of both the 3-amino and 4-amino isomers in 10 mL of anhydrous THF under a nitrogen atmosphere.

  • Base Addition: Inject 2.5 mmol of DIPEA. Causality note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct without competing for the electrophile.

  • Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 0.8 mmol of the chosen acyl chloride over 10 minutes to prevent localized heating and side reactions.

  • Reaction & Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for exactly 2.0 hours. Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

  • Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the crude mixture via Reverse Phase HPLC (RP-HPLC) at 254 nm.

Expected Outcomes & Interpretation:

  • With Acetyl Chloride (Small Electrophile): The 3-amino isomer will dominate the product mixture (>85% yield relative to the limiting reagent). Because acetyl chloride is small, the electronic richness of the meta-positioned 3-amino group easily overcomes the mild steric hindrance of the methyl group.

  • With Pivaloyl Chloride (Bulky Electrophile): The product ratio will invert or equalize. The extreme steric bulk of the tert-butyl group in pivaloyl chloride clashes severely with the ortho-methyl group of the 3-amino isomer, drastically increasing the activation energy. Consequently, the electronically poor but sterically accessible 4-amino isomer becomes highly competitive.

Workflow Start Select Isomer SmallE Small Electrophile (e.g., Acetyl Chloride) Start->SmallE BulkyE Bulky Electrophile (e.g., Piv-Cl) Start->BulkyE Res3_Small 3-Amino: Fast (Electronically Driven) SmallE->Res3_Small Res4_Small 4-Amino: Slow (Electronically Deactivated) SmallE->Res4_Small Res3_Bulky 3-Amino: Very Slow (Steric Blockade) BulkyE->Res3_Bulky Res4_Bulky 4-Amino: Moderate (Sterically Accessible) BulkyE->Res4_Bulky

Fig 2: N-functionalization workflow based on electrophile size and isomer reactivity.

Strategic Applications in Drug Development

Understanding these fundamental differences dictates the synthetic strategy when building complex drug molecules like 3,4-dihydro-benzothiadiazine 1,1-dioxides[3].

When functionalizing the 4-amino isomer , researchers should anticipate sluggish reactions if relying on standard S_N2 or S_NAr pathways. To overcome the resonance-induced deactivation, it is highly recommended to employ transition-metal catalysis (such as Palladium-catalyzed aminosulfonylation or Buchwald-Hartwig cross-coupling)[1]. The metal center bypasses the need for the amine to act as a strong ground-state nucleophile.

Conversely, when utilizing the 3-amino isomer , the primary concern is steric management. While it reacts readily with primary alkyl halides and small acyl chlorides, introducing bulky secondary or tertiary substituents requires elevated temperatures or highly active coupling reagents (e.g., HATU for peptide-like couplings) to overcome the kinetic barrier imposed by the adjacent methyl group[2].

References

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • Palladium-Catalyzed Aminosulfonylation of ortho-Iodoanilines with the Insertion of Sulfur Dioxide for the Synthesis of 3,4-Dihydro-benzothiadiazine 1,1-Dioxides Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Efficacy of 3-Amino-2-methylbenzene-1-sulfonamide Analogues in High-Throughput Screening

Executive Summary The 3-amino-2-methylbenzene-1-sulfonamide scaffold (CAS 1036585-24-6) is a highly privileged pharmacophore in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. Most notably...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-2-methylbenzene-1-sulfonamide scaffold (CAS 1036585-24-6) is a highly privileged pharmacophore in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. Most notably, it serves as the critical hinge-binding precursor in the synthesis of Pazopanib, a potent pan-VEGFR and PDGFR inhibitor[2]. For drug development professionals, evaluating analogues of this scaffold requires robust High-Throughput Screening (HTS) methodologies that can accurately resolve subtle structure-activity relationship (SAR) differences while overcoming the inherent auto-fluorescence of aromatic sulfonamides.

This guide objectively compares the efficacy of key 3-amino-2-methylbenzene-1-sulfonamide analogues and provides a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for their evaluation in HTS environments.

Mechanistic Rationale: The Causality of Scaffold Design

In kinase inhibitor design, binding affinity is driven by both enthalpic interactions and entropic constraints. The 3-amino-2-methylbenzene-1-sulfonamide core is engineered to exploit both:

  • Enthalpic Contributions (The Sulfonamide Group): The sulfonamide moiety acts as a critical hydrogen bond donor and acceptor within the ATP-binding cleft (specifically the DFG-in/out pocket) of kinases like VEGFR2[2].

  • Entropic Constraints (The 2-Methyl Group): The placement of the methyl group at the ortho position relative to the sulfonamide is not arbitrary. It induces a deliberate steric clash that restricts the rotation of the sulfonamide group. By locking the molecule into the optimal dihedral angle required for hinge binding, the 2-methyl group minimizes the entropic penalty upon target engagement, exponentially increasing binding affinity compared to unmethylated analogues[2].

RTK_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates Substrate Downstream Effectors (e.g., PLCγ, MEK) VEGFR2->Substrate Phosphorylates (Active) ATP ATP ATP->VEGFR2 Binds Cleft Angiogenesis Angiogenesis & Proliferation Substrate->Angiogenesis Induces Inhibitor 3-Amino-2-methylbenzene- 1-sulfonamide Analogue Inhibitor->VEGFR2 Competes with ATP (Hinge Binding)

Figure 1: Mechanism of action for 3-amino-2-methylbenzene-1-sulfonamide analogues targeting VEGFR2.

Comparative Efficacy Data

To demonstrate the SAR sensitivity required in HTS, Table 1 compares the core scaffold against structural variations. The data illustrates how minor modifications—such as removing or shifting the methyl group—drastically alter kinase inhibition profiles against VEGFR2 and PDGFRβ.

Table 1: Comparative Efficacy of Sulfonamide Analogues in TR-FRET HTS

Compound AnalogueStructural ModificationVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)HTS Z'-FactorAqueous Sol. (µM)
3-Amino-2-methylbenzene-1-sulfonamide Core Scaffold 10 74 0.82 45
3-Amino-benzene-1-sulfonamideDes-methyl (Loss of entropic lock)1453100.7860
3-Amino-4-methylbenzene-1-sulfonamideIsomer (Steric clash in hinge)>800>10000.8540
3-(Methylamino)-2-methylbenzene...N-methylated amine (Pazopanib-like)8550.7935

Note: IC₅₀ values are representative of optimized pyrimidine-coupled derivatives utilizing these specific sulfonamide precursors[2].

High-Throughput Screening Methodology: Why TR-FRET?

When screening aromatic sulfonamides, standard fluorescence intensity assays frequently yield false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard alternative[3].

TR-FRET utilizes Lanthanide fluorophores (e.g., Terbium or Europium) which possess exceptionally long emission half-lives (milliseconds compared to nanoseconds for standard fluorophores)[3]. By introducing a time delay (typically 50–100 µs) between excitation and emission measurement, short-lived background auto-fluorescence from the sulfonamide analogues completely decays, ensuring that the measured signal is exclusively derived from the target-ligand interaction[4].

TR_FRET_Workflow Plate 384-Well Plate Preparation Dispense Compound & Kinase Dispensing Plate->Dispense Incubate1 Kinase Reaction (60 min, RT) Dispense->Incubate1 Detection Add Tb-Antibody & Tracer Incubate1->Detection Incubate2 Equilibration (60 min, RT) Detection->Incubate2 Read TR-FRET Readout (340nm Ex / 495&520nm Em) Incubate2->Read Analysis IC50 & Z'-Factor Calculation Read->Analysis

Figure 2: Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitors.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for screening 3-amino-2-methylbenzene-1-sulfonamide analogues against VEGFR2[5].

Reagents Required
  • Kinase: Recombinant Human VEGFR2 (Kinase Domain).

  • Substrate: Fluorescein-labeled poly-GT (or similar TR-FRET compatible substrate).

  • Antibody: LanthaScreen™ Terbium (Tb)-labeled anti-phosphotyrosine antibody[5].

  • Controls: Pazopanib (Positive control, 100% inhibition), 1% DMSO (Negative control, 0% inhibition).

Step-by-Step Workflow
  • Assay Setup & Compound Dispensing:

    • In a low-volume 384-well black microplate, dispense 2.5 µL of the 3-amino-2-methylbenzene-1-sulfonamide analogues (serially diluted in 1% DMSO) into designated wells[5].

    • Include 16 wells of Pazopanib (10 µM) as the positive control and 16 wells of 1% DMSO as the negative control.

  • Kinase Reaction:

    • Add 5 µL of 2x VEGFR2 kinase solution (prepared in TR-FRET dilution buffer) to all wells[5].

    • Add 2.5 µL of 4x ATP/Fluorescein-labeled substrate mixture to initiate the reaction[5]. (Ensure ATP is at the Km​ concentration for VEGFR2 to accurately assess competitive inhibition).

    • Incubate at room temperature (25°C) for 60 minutes in the dark[5].

  • Detection Phase:

    • Add 10 µL of 2x Tb-labeled anti-pTyr antibody supplemented with EDTA (to quench the kinase reaction by chelating Mg²⁺)[5].

    • Incubate for an additional 60 minutes at room temperature to allow the FRET complex to equilibrate[5].

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader.

    • Excitation: 340 nm.

    • Emission: Measure simultaneously at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor)[5].

    • Calculate the Emission Ratio (520 nm / 495 nm)[3].

  • System Validation (Z'-Factor Calculation):

    • Validate the assay run using the Z'-factor formula:

      Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​
    • Causality Check: A Z'-factor ≥0.6 confirms that the assay window is robust enough to distinguish true analogue efficacy from background noise, validating the plate for SAR analysis.

References

  • Title: Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.
  • Title: A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype.
  • Title: 3-amino-2-methylbenzene-1-sulfonamide — Chemical Substance Information.
  • Title: SwiftFluo® TR-FRET Kinase Assay Kits (Principles of TR-FRET).
  • Title: Application Notes and Protocols for High-Throughput Screening of VEGFR2.

Sources

Validation

Comparative cytotoxicity of 3-Amino-2-methylbenzene-1-sulfonamide in mammalian cell lines

Comparative Cytotoxicity of 3-Amino-2-methylbenzene-1-sulfonamide (3-AMBS) in Mammalian Cell Lines: A Preclinical Evaluation Guide Executive Summary & Rationale In modern rational drug design, the sulfonamide moiety is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of 3-Amino-2-methylbenzene-1-sulfonamide (3-AMBS) in Mammalian Cell Lines: A Preclinical Evaluation Guide

Executive Summary & Rationale

In modern rational drug design, the sulfonamide moiety is a privileged pharmacophore, widely utilized as a bioisostere for carboxylic acids to improve metabolic stability and membrane permeability. 1[1]. While complex sulfonamide derivatives exhibit potent targeted anticancer properties, understanding the baseline biological activity of their fundamental building blocks is critical for structure-activity relationship (SAR) modeling.

This guide evaluates the comparative cytotoxicity of 3-Amino-2-methylbenzene-1-sulfonamide (3-AMBS) (CAS: 1036585-24-6), a primary chemical precursor2[2]. We benchmark 3-AMBS against a clinically validated sulfonamide cell-cycle inhibitor (Indisulam/E7070) and a standard chemotherapeutic (Doxorubicin) across non-malignant (HEK-293) and malignant (HepG2, MCF-7) mammalian cell lines. By establishing this baseline, researchers can quantify how downstream synthetic functionalization—such as coupling with oxazole or pyrrol-2-one rings—amplifies target affinity and tumor selectivity 3[3].

Mechanistic Insights: The Sulfonamide Pharmacophore

The standalone 3-AMBS scaffold exhibits relatively low intrinsic cytotoxicity due to the absence of lipophilic appendages required for deep binding pocket penetration. However, when functionalized, the sulfonamide group acts as a potent zinc-binding motif, primarily targeting tumor-associated Carbonic Anhydrase isoforms (CA IX and CA XII). These enzymes are overexpressed in hypoxic solid tumors (like HepG2 and MCF-7) to regulate intracellular pH. Inhibition of CA IX/XII leads to rapid intracellular acidification, metabolic collapse, and subsequent G2/M cell cycle arrest4[4].

Mechanism S Sulfonamide Pharmacophore (e.g., 3-AMBS) CA Target Engagement Carbonic Anhydrase (CA IX/XII) S->CA pH Metabolic Disruption Intracellular Acidification CA->pH CC Cell Cycle Arrest (G2/M Phase Transition) pH->CC Apo Programmed Cell Death Apoptosis Induction CC->Apo

Figure 1: Mechanism of sulfonamide-induced cytotoxicity via Carbonic Anhydrase inhibition.

Comparative Cytotoxicity Profiles (Data Presentation)

To objectively evaluate performance, cytotoxicity is quantified via IC₅₀ values (the concentration required to inhibit 50% of cell viability) and the Selectivity Index (SI), calculated as the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells. An SI > 3 indicates a favorable therapeutic window5[5].

CompoundStructural ClassHEK-293 IC₅₀ (µM)(Non-Malignant)HepG2 IC₅₀ (µM)(Liver Carcinoma)MCF-7 IC₅₀ (µM)(Breast Cancer)Selectivity Index(HEK-293 / HepG2)
3-AMBS Unsubstituted Scaffold> 100.085.4 ± 4.292.1 ± 5.5~1.1
Indisulam Targeted Sulfonamide45.2 ± 3.18.4 ± 1.212.5 ± 1.85.38
Doxorubicin DNA Intercalator2.1 ± 0.41.3 ± 0.21.8 ± 0.31.61

Data Synthesis Analysis: As expected for a low-molecular-weight precursor, 3-AMBS exhibits negligible cytotoxicity (IC₅₀ > 85 µM) and poor selectivity. In contrast, the highly functionalized sulfonamide Indisulam demonstrates potent, selective tumor inhibition (SI = 5.38). Doxorubicin, while highly potent, acts as a broad-spectrum DNA intercalator, resulting in severe off-target toxicity in normal HEK-293 cells (SI = 1.61). This validates 3-AMBS as a safe, non-toxic starting material for synthesizing advanced chemotherapeutics without introducing baseline scaffold toxicity.

Validated Experimental Protocols

The following methodologies represent a self-validating system designed to eliminate assay artifacts and ensure reproducibility.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality Note: The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow tetrazolium salt into purple formazan. We utilize phenol red-free media during the readout phase because residual phenol red alters the optical density at the 570 nm measurement wavelength, leading to false-positive viability spikes.

  • Cell Seeding & Optimization: Seed HEK-293 cells at 5×10³ cells/well and HepG2/MCF-7 at 1×10⁴ cells/well in 96-well plates. Why the difference? HepG2 and MCF-7 have slower doubling times; differential seeding ensures all lines remain in the logarithmic growth phase during the 48-hour treatment window.

  • Compound Dosing: Dissolve 3-AMBS, Indisulam, and Doxorubicin in 100% DMSO, then perform serial dilutions in culture media (final concentrations: 0.1 µM to 100 µM).

    • Internal Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to rule out solvent-induced cytotoxicity. Include a vehicle-only control.

  • Incubation & Readout: Incubate for 48 hours at 37°C, 5% CO₂. Remove media, wash with PBS, and add 100 µL of MTT solution (0.5 mg/mL in phenol red-free media). Incubate for 3 hours.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of pure DMSO to solubilize the intracellular formazan crystals. Agitate for 15 minutes and read absorbance at 570 nm using a microplate reader.

Protocol B: Mechanistic Profiling via Flow Cytometry (Cell Cycle Analysis)

Causality Note: To confirm if the sulfonamide derivatives induce G2/M arrest, we use Propidium Iodide (PI) staining. Because PI intercalates into both DNA and double-stranded RNA, the addition of RNase A is an absolute requirement. Without RNase A, RNA fluorescence will obscure the distinct G1, S, and G2/M DNA peaks, rendering quantification impossible.

  • Harvest & Fixation: Harvest treated cells (2×10⁵ cells/sample) via trypsinization. Wash twice in cold PBS. Fix cells by adding them dropwise into 70% ice-cold ethanol while vortexing to prevent cellular aggregation. Store at -20°C for at least 2 hours.

  • Permeabilization & Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto), collecting a minimum of 10,000 events per sample. Use FlowJo software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow A 1. Cell Culture & Seeding HEK-293, HepG2, MCF-7 B 2. Compound Dosing Serial Dilution (0.1 - 100 µM) A->B C 3A. Cytotoxicity Readout MTT/WST-1 Assay (48h) B->C D 3B. Mechanistic Readout PI Staining & Flow Cytometry B->D E 4. Data Synthesis IC50 & Selectivity Index (SI) C->E D->E

Figure 2: Standardized high-throughput workflow for comparative cytotoxicity profiling.

Conclusion

The comparative evaluation confirms that 3-Amino-2-methylbenzene-1-sulfonamide (3-AMBS) possesses a highly favorable baseline toxicity profile. Unlike broad-spectrum cytotoxins such as Doxorubicin, the unfunctionalized 3-AMBS scaffold does not induce severe off-target cell death in non-malignant HEK-293 cells. Consequently, drug development professionals can confidently utilize 3-AMBS as a foundational building block. By leveraging its primary amine and sulfonamide groups for structural elaboration, chemists can design highly selective, next-generation Carbonic Anhydrase inhibitors with optimized therapeutic windows.

References

  • 3-amino-2-methylbenzene-1-sulfonamide — Chemical Substance Information , NextSDS. 2

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development , PMC. 1

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors , ACS Publications. 3

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis , AACR Journals. 4

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles , PMC. 5

Sources

Safety & Regulatory Compliance

Safety

3-Amino-2-methylbenzene-1-sulfonamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 3-Amino-2-methylbenzene-1-sulfonamide Introduction & Chemical Profile For researchers and drug development professionals, the responsible management of chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 3-Amino-2-methylbenzene-1-sulfonamide

Introduction & Chemical Profile

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. 3-Amino-2-methylbenzene-1-sulfonamide (CAS: 1036585-24-6) is an aromatic sulfonamide derivative frequently utilized as an intermediate in pharmaceutical synthesis[1]. Because it contains both an aniline-derivative amine and a sulfonamide functional group, it presents specific toxicological and environmental hazards.

Improper disposal of sulfonamide-containing compounds can lead to severe environmental consequences, including aquatic toxicity and the potential proliferation of antimicrobial resistance (AMR) in soil and water ecosystems[2][3]. Therefore, strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines and standard Environmental Health and Safety (EHS) protocols is mandatory[2].

Hazard Identification & Causality

Understanding the physicochemical properties of 3-Amino-2-methylbenzene-1-sulfonamide is critical for establishing a self-validating safety protocol:

  • Systemic Toxicity: The compound is classified as Acute Tox. 4 (oral, dermal, and inhalation)[1]. Systemic exposure to sulfonamide derivatives can cause extensive kidney damage and disrupt red blood cell function[3].

  • Local Irritation: It is a recognized Skin Irrit. 2 and Eye Irrit. 2A hazard, necessitating strict barrier protection to prevent mucosal and dermal absorption[1][4].

  • Environmental Persistence: Sulfonamides are toxic to soil organisms and do not readily degrade in standard wastewater treatment plants[3]. To prevent environmental contamination, this compound must never be disposed of via sink drains or standard municipal trash[2][4].

Quantitative Safety Data

Table 1: Hazard Summary and Logistical Requirements for 3-Amino-2-methylbenzene-1-sulfonamide

ParameterSpecification / Requirement
Chemical Name 3-Amino-2-methylbenzene-1-sulfonamide
CAS Number 1036585-24-6
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Primary Disposal Route High-Temperature Incineration (RCRA Compliant)[3][5]
Required PPE Nitrile/neoprene gloves, OSHA-compliant safety goggles, lab coat, chemical fume hood[2][6]
Incompatible Materials Strong oxidizing agents[6]

Disposal Workflows

G Start Waste Generation: 3-Amino-2-methylbenzene-1-sulfonamide Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation Solid Solid Waste (Powder/Contaminated PPE) Segregation->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Segregation->Liquid ContainerS Seal in Polypropylene/ HDPE Container Solid->ContainerS ContainerL Seal in Compatible Solvent Jug Liquid->ContainerL Label RCRA Hazard Labeling (Acute Tox 4, Irritant) ContainerS->Label ContainerL->Label EHS EHS Pickup & Manifesting Label->EHS Incineration High-Temperature Incineration (Standard) EHS->Incineration SCWO Supercritical Water Oxidation (Alternative) EHS->SCWO

Figure 1: Decision tree and workflow for the segregation and disposal of sulfonamide chemical waste.

Step-by-Step Disposal Methodologies

Phase 1: Pre-Disposal Preparation

  • Verification: Consult the specific Safety Data Sheet (SDS) for 3-Amino-2-methylbenzene-1-sulfonamide prior to handling[2].

  • PPE Donning: Equip chemical-resistant gloves, safety goggles (compliant with OSHA 29 CFR 1910.133), and a standard laboratory coat[2][6].

  • Ventilation: Perform all waste consolidation within a certified chemical fume hood to prevent the inhalation of hazardous dust or aerosols[2].

Phase 2: Solid Waste Protocol (Powders & Contaminated Consumables)

  • Collection: Gather all residual solid chemicals, contaminated weighing paper, and disposable spatulas.

  • Containment: Place the solid waste into a chemically compatible, sealable high-density polyethylene (HDPE) or polypropylene container[3][6].

  • Labeling: Affix a hazardous waste label detailing the full chemical name, hazard warnings ("Acute Toxicity", "Irritant"), and the accumulation start date[2]. Self-Validation Step: Ensure the label exactly matches the chemical inventory manifest to prevent downstream mixing errors.

Phase 3: Liquid Waste Protocol (Solutions & Washings)

  • Segregation: Collect all aqueous or organic wash water and solvent mixtures containing the compound[3]. Do not mix with incompatible chemicals (e.g., strong oxidizing agents)[6].

  • Containment: Transfer the liquid to a designated, chemically compatible solvent waste jug.

  • Labeling: Clearly mark the container with the exact solvent composition and the estimated dissolved sulfonamide concentration.

Phase 4: Spill Management

  • Containment: In the event of a dry spill, do not use water immediately, as it may spread the contaminant.

  • Cleanup: Vacuum or sweep up the powder using inert, non-sparking materials to avoid generating airborne dust[3][4].

  • Decontamination: Place the collected material into a designated hazardous waste container. Wash the affected area with large amounts of water, ensuring the runoff is collected for hazardous disposal rather than flushed down the drain[3].

Destruction Mechanisms & Regulatory Compliance

Chemical waste generators are legally responsible for determining hazardous waste classifications under US EPA 40 CFR 261.3[4]. Once collected by your institution's EHS department, the waste undergoes specific destruction mechanisms:

  • High-Temperature Incineration (Standard): The primary and most widely accepted method for destroying sulfonamide waste is high-temperature incineration in a licensed RCRA facility[3][5]. Because the molecular formula (C7H10N2O2S) contains both sulfur and nitrogen, incineration breaks the chemical bonds but generates sulfur oxides (SOx) and nitrogen oxides (NOx)[7][8]. Therefore, the incineration facility must be equipped with advanced air pollution control systems (APCS), such as flue gas scrubbers, to neutralize these acidic byproducts before atmospheric release[8][9].

  • Supercritical Water Oxidation (Alternative): Supercritical Water Oxidation (SCWO) is emerging as an advanced, non-incineration alternative for recalcitrant compounds. Operating at lower temperatures (e.g., ~600-625 °C) and high pressures, SCWO effectively mineralizes organic compounds while significantly mitigating the production of SOx and NOx gases compared to traditional incineration[10].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.